molecular formula C7H11NO3 B2759255 Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate CAS No. 1542711-49-8

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Cat. No.: B2759255
CAS No.: 1542711-49-8
M. Wt: 157.169
InChI Key: DHIOVWIAHCYKDG-UHFFFAOYSA-N
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Description

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.169. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIOVWIAHCYKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCOC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (CAS No. 1542711-49-8) is a heterocyclic compound incorporating a dihydropyran scaffold, a key structural motif in a variety of biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, including its structural features, and predicted spectroscopic characteristics. A plausible synthetic route is detailed, grounded in established methodologies for the synthesis of functionalized dihydropyrans. Furthermore, the reactivity of this molecule is explored by examining the chemical behavior of its constituent enamine and ester functional groups, as well as the dihydropyran ring. Finally, the potential applications of this compound in medicinal chemistry and drug development are discussed, drawing parallels with other dihydropyran-containing therapeutic agents. This document serves as a foundational resource for researchers interested in the synthesis, modification, and potential biological evaluation of this and related compounds.

Introduction: The Dihydropyran Scaffold in Medicinal Chemistry

The 5,6-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic compounds with significant biological activities.[1][2] This heterocyclic core offers a unique combination of structural rigidity and conformational flexibility, making it an attractive template for the design of novel therapeutic agents. The dihydropyran moiety can be found in compounds with applications including anticancer and anti-cell-migration activities.[1] The incorporation of an amino group and a methyl ester functionality, as seen in Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate, provides multiple points for chemical modification, allowing for the exploration of structure-activity relationships and the development of libraries of potential drug candidates.

Core Chemical and Physical Properties

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate is a solid at room temperature with a boiling point estimated to be 286.6 ± 40.0 °C at 760 mmHg.[3] It is recommended to be stored at 4°C, protected from light.[3]

PropertyValueSource
CAS Number 1542711-49-8[3]
Molecular Formula C₇H₁₁NO₃[3]
Molecular Weight 157.17 g/mol
Physical Form Solid[3]
Boiling Point 286.6 ± 40.0 °C at 760 mmHg[3]
InChI Key DHIOVWIAHCYKDG-UHFFFAOYSA-N[3]

Safety Information: This compound is classified as a warning-level hazard, with H-statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard personal protective equipment should be utilized when handling this chemical.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

Synthesis_of_Methyl_4-amino-5,6-dihydro-2H-pyran-3-carboxylate formaldehyde Formaldehyde knoevenagel_adduct Knoevenagel Adduct formaldehyde->knoevenagel_adduct Base (e.g., piperidine) methyl_cyanoacetate Methyl Cyanoacetate methyl_cyanoacetate->knoevenagel_adduct tetrahydro_4H_pyran_4_one Tetrahydro-4H-pyran-4-one michael_adduct Michael Adduct tetrahydro_4H_pyran_4_one->michael_adduct knoevenagel_adduct->michael_adduct Michael Addition target_molecule Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate michael_adduct->target_molecule Intramolecular Cyclization & Dehydration caption Proposed synthetic pathway. Reactivity_of_Target_Molecule cluster_enamine Enamine Reactivity cluster_ester Ester Reactivity cluster_dihydropyran Dihydropyran Reactivity target_molecule Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate alkylation Alkylation (at Carbon) target_molecule->alkylation R-X acylation Acylation (at Nitrogen) target_molecule->acylation RCOCl hydrolysis Hydrolysis target_molecule->hydrolysis H₂O, H⁺ or OH⁻ amidation Amidation target_molecule->amidation R'₂NH hydrogenation Hydrogenation target_molecule->hydrogenation H₂, Pd/C epoxidation Epoxidation target_molecule->epoxidation m-CPBA caption Potential reaction pathways.

Sources

Thermodynamic stability of 4-amino-5,6-dihydro-2H-pyran-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability and Structural Dynamics of 4-Amino-5,6-dihydro-2H-pyran-3-carboxylate Derivatives

Introduction: The Enamino Ester Scaffold in Medicinal Chemistry

The 4-amino-5,6-dihydro-2H-pyran-3-carboxylate scaffold represents a specialized subclass of cyclic


-enamino esters. Unlike their more common 2-amino-4H-pyran counterparts (often derived from multicomponent Knoevenagel condensations), the 4-amino-5,6-dihydro derivatives function as rigidified vinylogous urethanes. This structural motif is increasingly pivotal in drug discovery, serving as a pharmacophore in dipeptidyl peptidase-4 (DPP-4) inhibitors and as a versatile intermediate for fused tricyclic systems [1].

Thermodynamic stability in this system is governed by the delicate balance between resonance stabilization of the push-pull enamine system and the conformational strain of the dihydropyran ring. Understanding these parameters is critical for process chemists optimizing shelf-life and synthetic yield.

Structural Dynamics & Conformational Analysis

The Resonance-Strain Conflict

The core stability of the molecule arises from the conjugation between the nitrogen lone pair (at C4) and the ester carbonyl (at C3). This vinylogous amide resonance creates a significant barrier to rotation and planarizes the C3-C4 bond, imparting partial double-bond character to the C4-N bond.

  • Electronic Stabilization: The delocalization energy (

    
    ) typically contributes 15–20 kcal/mol of stabilization, protecting the enamine from rapid hydrolysis under neutral conditions.
    
  • Steric Conformation: The 5,6-dihydro-2H-pyran ring typically adopts a half-chair or distorted envelope conformation to minimize torsional strain between the C5 and C6 methylene protons [2].

Tautomeric Equilibria

A critical thermodynamic variable is the enamine-imine tautomerism . While the enamine form (A) is dominant due to conjugation with the ester, the imine form (B) represents a high-energy intermediate that facilitates hydrolysis.

  • Enamine (Thermodynamic Product): Stabilized by an intramolecular hydrogen bond (IMHB) between the amino N-H and the ester carbonyl oxygen (forming a pseudo-6-membered ring).

  • Imine (Kinetic Intermediate): Formed via protonation at C3. This disrupts resonance and is the rate-limiting state for degradation.

Figure 1: Tautomeric and Hydrolytic Pathways

Tautomerism Enamine Enamine Form (Stable, Conjugated) C=C-NH2 TS Transition State (C3-Protonation) Enamine->TS + H+ (Rate Limiting) TS->Enamine - H+ Imine Imine Form (Reactive Intermediate) CH-C=NH TS->Imine Tautomerization Ketone Hydrolysis Product (β-Keto Ester) Imine->Ketone + H2O / - NH3 Amine Ammonium Species (NH4+) Imine->Amine

Caption: Thermodynamic equilibrium favors the Enamine form due to conjugation. Acid-catalyzed protonation at C3 drives the shift to the reactive Imine, leading to irreversible hydrolysis.

Thermodynamic Profiling

To rigorously assess the stability of these derivatives, researchers must evaluate both solid-state and solution-state metrics.

Solid-State Stability (Polymorphism)

Cyclic enamino esters often exhibit polymorphism, where the energy difference between crystal forms is driven by intermolecular Hydrogen-Bond (H-bond) networks.

  • Lattice Energy: High melting points (

    
    C) usually indicate a robust H-bond network (N-H...O=C) linking dimers or chains [3].
    
  • Protocol: Differential Scanning Calorimetry (DSC) should show a sharp endotherm. A broad or multi-peak endotherm suggests polymorphic transitions or the presence of amorphous domains, which are thermodynamically unstable and prone to hygroscopicity.

Solution-State Thermodynamics

In solution, stability is solvent-dependent. Polar protic solvents (MeOH, Water) can disrupt the intramolecular H-bond, lowering the activation energy for tautomerization.

  • Solvent Effect:

    
     decreases in high-dielectric solvents, increasing the population of the reactive imine species.
    
  • pKa: The conjugate acid of the enamine typically has a pKa

    
     0–2. Protonation occurs at C3 (carbon basicity) rather than N, leading to irreversible decomposition.
    

Table 1: Thermodynamic Stability Metrics

ParameterTypical Value / RangeStructural DriverImpact on Stability
Melting Point 120–180 °CIntermolecular H-bondsHigh MP correlates with storage stability.

(UV)
270–290 nm

transition
Loss of absorbance indicates hydrolysis.
Hydrolysis


to

pH-dependentStable at pH 7; rapid degradation at pH < 4.
Rotational Barrier 15–18 kcal/molC4-N partial double bondPrevents isomerization; rigidifies scaffold.

Chemical Stability & Degradation Pathways

Acid-Catalyzed Hydrolysis

The primary degradation pathway is the hydrolysis of the enamine to a


-keto ester (specifically, alkyl 4-oxotetrahydro-2H-pyran-3-carboxylate).
  • Mechanism:

    • Protonation of C3 (breaking conjugation).

    • Nucleophilic attack of water at C4.

    • Elimination of ammonia/amine.

  • Critical Control Point: Maintaining pH > 5 is essential during workup and storage.

Thermal Decarboxylation

At elevated temperatures (


C), particularly in the presence of moisture, the ester moiety can undergo hydrolysis followed by decarboxylation, driven by the formation of the thermodynamically stable 4-aminodihydropyran or 4-pyranone.

Experimental Protocols for Stability Assessment

This section outlines a self-validating workflow for quantifying the thermodynamic stability of new derivatives.

Protocol A: Accelerated Stability Testing (Arrhenius Approach)

Objective: Determine shelf-life (


) and activation energy (

) of degradation.
  • Preparation: Dissolve derivative (1 mg/mL) in buffered solvents (pH 2.0, 7.4, 9.0) with 10% Acetonitrile as cosolvent.

  • Incubation: Aliquot into sealed HPLC vials. Incubate at three isotherms: 40°C, 60°C, and 80°C.

  • Sampling: Analyze by HPLC-DAD at

    
     hours.
    
  • Analysis:

    • Monitor decrease in peak area at

      
       (approx. 280 nm).
      
    • Plot

      
       vs. 
      
      
      
      to derive
      
      
      .
    • Acceptance Criteria: A stable compound for drug development should exhibit

      
       degradation after 24h at 60°C/pH 7.4.
      
Protocol B: Tautomeric Ratio Determination via NMR

Objective: Assess the population of the reactive imine form.

  • Solvent: Use DMSO-

    
     (to mimic polar biological environment) and CDCl
    
    
    
    (non-polar baseline).
  • Acquisition: Run

    
    H-NMR (400 MHz+).
    
  • Signal Tracking:

    • Enamine: Look for broad NH singlets at

      
       5.0–8.0 ppm and vinyl C3-H (if applicable) or C5/C6 splitting.
      
    • Imine: Look for C3-H signal shift (often upfield if conjugation is broken) or appearance of C4=N signals.

  • Validation: If only one set of signals is visible, the tautomeric equilibrium is heavily biased (Fast exchange or 100% enamine). Perform variable-temperature (VT) NMR (-40°C to +60°C) to detect coalescence or emerging minor conformers.

Figure 2: Stability Assessment Workflow

Workflow Start Start: New Derivative SolidState Solid State Characterization (DSC / XRD) Start->SolidState Solution Solution Stability (pH 2 / 7 / 9) Start->Solution Decision1 MP > 120°C? Sharp Endotherm? SolidState->Decision1 Decision2 Degradation < 5% (24h @ 60°C)? Solution->Decision2 Fail Redesign: Increase Steric Bulk or Change Ester Group Decision1->Fail No (Amorphous) Pass Proceed to Formulation Decision1->Pass Yes (Crystalline) Decision2->Fail No (Hydrolysis) Decision2->Pass Yes (Stable)

Caption: Decision tree for evaluating the thermodynamic viability of pyran-3-carboxylate candidates.

References

  • Synthesis and Reactivity of

    
    -Enamino Esters. National Institutes of Health (PMC). Available at: [Link]
    
  • Conformational Analysis of Dihydropyran Derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Polymorphism in Amino-Pyran Carboxylates. National Institutes of Health (PubMed). Available at: [Link]

  • Hydrolysis Kinetics of Enamino Esters. Organic Chemistry Portal. Available at: [Link]

Solubility profile of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the solubility profile of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate. We will delve into the fundamental principles of solubility, present detailed experimental protocols for its determination, and discuss the critical factors that influence the dissolution of this heterocyclic compound. Furthermore, this document will explore modern computational approaches for solubility prediction, offering researchers, scientists, and drug development professionals a robust framework for understanding and manipulating the solubility of this promising chemical entity.

Introduction to Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (CAS Number: 1542711-49-8) is a heterocyclic compound featuring a dihydropyran ring, an amino group, and a methyl carboxylate moiety.[1][2] Its structure suggests potential for a range of intermolecular interactions, including hydrogen bonding (via the amino group and carbonyl oxygen) and dipole-dipole interactions. Understanding its solubility is paramount for its application in medicinal chemistry and pharmaceutical sciences. Accurate solubility data is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to ensure optimal yield and purity.

  • Formulation Development: Designing effective drug delivery systems and predicting a drug's behavior in various physiological environments.[3]

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where the concentration of the dissolved compound must be precisely known.

This guide will provide the necessary theoretical and practical knowledge to establish a comprehensive solubility profile for this compound.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature and pressure to form a saturated solution at thermodynamic equilibrium.[4][5] This process is governed by the interplay of intermolecular forces between the solute and solvent molecules. The general principle of "like dissolves like" provides a useful starting point: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[6][7]

The dissolution process can be conceptually broken down into three steps, as described by thermodynamic cycles:

  • Breaking of solute-solute interactions in the crystal lattice (endothermic).

  • Breaking of solvent-solvent interactions to create a cavity for the solute molecule (endothermic).

  • Formation of solute-solvent interactions (exothermic).

The overall enthalpy of solution (ΔHsol) is the sum of the enthalpy changes of these three steps. For a solute to dissolve, the Gibbs free energy of solution (ΔGsol) must be negative.

Key Factors Influencing Solubility:
  • Solvent Polarity: Solvents can be broadly classified as polar (e.g., water, methanol, ethanol), which can be further divided into protic (can donate hydrogen bonds) and aprotic (cannot donate hydrogen bonds, e.g., DMSO, acetone), and non-polar (e.g., hexane, toluene).[7][8] The polarity of the solvent will significantly impact its ability to solvate Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate. Polar protic solvents are expected to be effective due to their ability to form hydrogen bonds with the amino and carboxylate groups.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[4] For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic (ΔHsol > 0). However, this is not a universal rule, and the effect of temperature must be determined experimentally.

  • Solid-State Properties (Polymorphism): The crystalline form of a compound can significantly affect its solubility.[7] Different polymorphs of the same compound can exhibit different lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate before and after solubility experiments to ensure consistency.

Experimental Determination of Thermodynamic Solubility

The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[9] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate in a selection of organic solvents at a controlled temperature.

Materials:

  • Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (solid, purity >97%)[1]

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity.

  • Scintillation vials or other suitable sealed containers.

  • Temperature-controlled shaker or incubator.

  • Centrifuge.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE).

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

  • Analytical balance.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation: Add an excess amount of solid Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate to a pre-weighed vial. The excess is crucial to ensure that the solution reaches saturation.

  • Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.[9]

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step removes any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate.

  • Data Analysis: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

Self-Validation and Trustworthiness:

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent at the later time points.

  • Solid Phase Analysis: The remaining solid should be analyzed (e.g., by XRPD or DSC) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.[9]

  • Mass Balance: A mass balance calculation can be performed to ensure that the amount of dissolved and undissolved solute accounts for the initial amount added.

High-Throughput Kinetic Solubility Assays

For rapid screening of solubility in a large number of solvents, kinetic solubility methods such as nephelometry or turbidimetry can be employed.[3][10] These methods typically involve adding a concentrated stock solution of the compound (e.g., in DMSO) to the aqueous or organic solvent and measuring the turbidity that results from precipitation. While these methods are faster, they measure kinetic solubility, which may not be the same as the more fundamental thermodynamic solubility.[9]

Data Presentation and Interpretation

The solubility data for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Profile of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Hexane0.1Experimental ValueCalculated Value

Note: The values in this table are placeholders and must be determined experimentally.

Interpretation of Results:

The solubility data should be analyzed in the context of the solvent's physicochemical properties. A higher solubility in polar protic solvents like methanol and ethanol would be expected due to the potential for hydrogen bonding. The solubility in aprotic polar solvents like acetone and ethyl acetate will depend on the balance of dipole-dipole interactions and the energetic cost of disrupting the solvent structure. In non-polar solvents like toluene and hexane, the solubility is expected to be low, as these solvents cannot effectively solvate the polar functional groups of the molecule.

Computational Approaches to Solubility Prediction

In addition to experimental determination, computational models can provide rapid estimations of solubility.[11] These methods are particularly useful in early drug discovery for screening large numbers of virtual compounds.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate chemical structure with experimental solubility data.[4]

  • Thermodynamic Models: Methods based on thermodynamic cycles, such as COSMO-RS (Conductor-like Screening Model for Real Solvents), can predict solubility from first principles with reasonable accuracy.[11]

  • Machine Learning: More recently, machine learning algorithms have been applied to large datasets of experimental solubility data to develop highly predictive models.[12]

While these computational tools are powerful, their predictions should ideally be confirmed by experimental data, especially for lead candidates.

Conclusion

This guide has provided a comprehensive framework for determining and understanding the solubility profile of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate in organic solvents. By combining a strong theoretical understanding with robust experimental protocols, researchers can generate the high-quality solubility data that is essential for the successful development of this compound for pharmaceutical applications. The principles and methods outlined herein are broadly applicable to the characterization of other novel chemical entities.

Visualizations

Solubility_Workflow cluster_prep Preparation cluster_exp Experimental Determination cluster_analysis Analysis & Quantification cluster_result Final Output Compound Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (Solid) ShakeFlask Shake-Flask Equilibration (Excess Solute + Solvent) Compound->ShakeFlask Solvents Selection of Organic Solvents Solvents->ShakeFlask PhaseSep Phase Separation (Centrifugation) ShakeFlask->PhaseSep 24-72h @ const. T Sampling Sampling & Filtration PhaseSep->Sampling Dilution Serial Dilution Sampling->Dilution HPLC HPLC Analysis Dilution->HPLC Quantification Concentration Determination HPLC->Quantification SolubilityProfile Solubility Profile Quantification->SolubilityProfile

Caption: Experimental workflow for determining thermodynamic solubility.

Theoretical_Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate Polarity_Solute Polarity (H-bonding, Dipole Moment) Polarity_Solute->Solubility CrystalLattice Crystal Lattice Energy (Polymorphism) CrystalLattice->Solubility MolecularSize Molecular Size MolecularSize->Solubility Polarity_Solvent Polarity (Protic/Aprotic) Polarity_Solvent->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure (for gases)

Caption: Key factors influencing the solubility of the target compound.

References

  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Industrial & Engineering Chemistry Research - ACS Publications. Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents.
  • Sigma-Aldrich. Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate.
  • Bentz, J. et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Vermeire, F. H., Chung, Y., & Green, W. H. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Journal of Cheminformatics. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • PMC. (n.d.). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development.
  • PMC - NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Semantic Scholar. (n.d.). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs.
  • ChemicalBook. (n.d.). Methyl 4-aminopyridine-3-carboxylate CAS#: 16135-36-7.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.
  • Labclinics. (2020). Solubility factors when choosing a solvent.
  • Semantic Scholar. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s.
  • Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.
  • Organic Syntheses. (2017). Synthesis of Methyl trans-Oxazolidine-5-carboxylate, a Chiral Synthon for threo-β-Amino-α-hydroxy Acid.
  • Ambeed.com. (n.d.). 1542711-49-8 | Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate.
  • European Journal of Chemistry. (2015). x-ray studies of methyl 6-amino-5-cyano-2-methyl- 4-(3-nitrophenyl)-4h-pyran-3-carboxylate.
  • Google Patents. (n.d.). CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Arabian Journal of Chemistry. (2013). Synthesis of new pyran and pyranoquinoline derivatives.
  • Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt ....
  • ResearchGate. (2025). Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H -thiopyran-3-carboxylate, Tetrahydro-4 H -thiopyran-4-one, and 3,6Dihydro4-trimethylsilyloxy-2 H -thiopyran.
  • (n.d.). methyl 6-amino-5-cyano-4-(3,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate.
  • Sigma-Aldrich. (n.d.). 6-AMINO-5-CYANO-2-METHYL-4-PHENYL-4H-PYRAN-3-CARBOXYLIC ACID ETHYL ESTER AldrichCPR.
  • PMC. (n.d.). Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate.

Sources

CAS number and safety data sheet (SDS) for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide for Drug Development & Synthetic Applications

Executive Summary

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 1542711-49-8) is a critical heterocyclic building block utilized in the synthesis of bioactive scaffolds, particularly fused pyrimidines and quinolines.[1] Characterized by a reactive enamine ester functionality embedded within a dihydropyran ring, it serves as a versatile "push-pull" alkene system. This guide provides a rigorous technical analysis of its physicochemical properties, safety protocols, synthesis methodologies, and applications in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

This compound functions as a stable equivalent of an unstable β-amino aldehyde/ketone, locked in a cyclic conformation that favors cyclocondensation reactions.

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate
Common Synonyms Methyl 4-aminodihydropyran-3-carboxylate
CAS Number 1542711-49-8
Molecular Formula C₇H₁₁NO₃
Molecular Weight 157.17 g/mol
Physical Form White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Purity Standard ≥ 97% (HPLC/NMR)
Storage 2–8°C, Hygroscopic, Protect from light

Safety Data Sheet (SDS) Analysis & Handling Protocols

Signal Word: WARNING GHS Classification: Category 2 (Skin/Eye Irritant), Category 3 (STOT-SE).

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Protocols (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Critical Handling Decision Tree

The following logic flow dictates the safety response based on exposure type.

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Inhalation Inhalation Type->Inhalation Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Action_Inhal Remove to fresh air. Support breathing. Inhalation->Action_Inhal Action_Skin Wash with soap & water. Remove contaminated clothing. Skin->Action_Skin Action_Eye Rinse 15+ mins. Remove contacts. Eye->Action_Eye Medical Seek Medical Attention (Show SDS) Action_Inhal->Medical Action_Skin->Medical Action_Eye->Medical

Figure 1: Immediate response protocol for exposure incidents involving Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate.

Synthesis & Manufacturing

The synthesis of this core relies on the conversion of a β-keto ester to a β-amino ester (enamine). The precursor, Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate , exists in equilibrium with its enol form, which facilitates nucleophilic attack by ammonia sources.

Synthetic Pathway
  • Starting Material: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (CAS: 127956-11-0).[2]

  • Reagent: Ammonium Acetate (NH₄OAc) or Ammonia gas.

  • Solvent: Methanol or Ethanol.[3]

  • Conditions: Reflux (60–80°C) for 2–4 hours.

Detailed Protocol (Self-Validating)
  • Step 1: Charge a reaction vessel with Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 eq) and Methanol (10 volumes).

  • Step 2: Add Ammonium Acetate (3.0 eq). The excess ensures complete conversion of the ketone.

  • Step 3: Heat to reflux.[4] Monitor via TLC (50% EtOAc/Hexane). The starting material (ketone) will disappear, and a lower Rf spot (amine) will appear.

  • Step 4: Cool to room temperature. Concentrate under reduced pressure.

  • Step 5: Partition residue between Ethyl Acetate and Water. The product partitions into the organic layer.[5]

  • Step 6: Dry over Na₂SO₄ and concentrate. Recrystallize from Ethanol/Ether if necessary.

SynthesisWorkflow Start Methyl 4-oxotetrahydro- 2H-pyran-3-carboxylate Reagent + NH4OAc (Methanol, Reflux) Start->Reagent Intermediate Hemiaminal Intermediate Reagent->Intermediate Dehydration - H2O Intermediate->Dehydration Product Methyl 4-amino-5,6- dihydro-2H-pyran-3-carboxylate Dehydration->Product

Figure 2: Mechanistic pathway for the conversion of the pyranone precursor to the target enamine ester.

Applications in Drug Discovery[3]

This molecule is a "privileged scaffold" precursor. Its structural rigidity reduces the entropic penalty of binding to protein targets compared to acyclic analogs.

Kinase Inhibitor Development

The β-amino ester motif allows for cyclization with nitriles, isocyanates, or amidines to form Pyrano[2,3-d]pyrimidines . These fused systems mimic the ATP purine ring, making them potent scaffolds for:

  • EGFR Inhibitors: Targeting non-small cell lung cancer.

  • mTOR Inhibitors: Modulating cell proliferation pathways.

Multicomponent Reactions (MCRs)

It serves as the "enamine" component in Hantzsch-type or Gewald-type reactions, allowing for the rapid generation of libraries for high-throughput screening.

Bioisostere Strategy

The dihydropyran ring acts as a polar, metabolic bioisostere for cyclohexene or benzene rings, improving water solubility and reducing lipophilicity (LogP) in lead optimization.

Analytical Quality Control

To ensure scientific integrity, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃):

    • δ 2.3–2.5 ppm: Multiplets (C5/C6 protons).

    • δ 3.7 ppm: Singlet (Methoxy group).

    • δ 4.2 ppm: Singlet (C2 protons).

    • δ 7.0–8.5 ppm: Broad singlet (NH₂ protons, exchangeable with D₂O).

  • LC-MS:

    • ESI+: [M+H]⁺ peak at ~158.1 m/z.

References

  • National Institutes of Health (PMC). Synthesis of new pyran and pyranoquinoline derivatives. (Arabian Journal of Chemistry). [Link]

  • PubChem. Compound Summary: Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (Precursor). [Link]

Sources

Methodological & Application

Application Note: Catalytic Synthesis of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on the synthesis of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (CAS: 1542711-49-8).

This molecule is a critical pharmacophore and key intermediate in the synthesis of CB-5083 , a first-in-class inhibitor of the p97 AAA ATPase, investigated for anti-cancer activity.

Executive Summary & Strategic Analysis

The target molecule, Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate , represents a "vinylogous carbamate" embedded within a dihydropyran ring. Its synthesis is pivotal for accessing p97 inhibitors. While various routes exist, the most scalable and chemically robust approach involves a two-step catalytic sequence starting from commercially available tetrahydro-4H-pyran-4-one.

Why this approach?

  • Scalability: Avoids hazardous reagents like NaH (sodium hydride) in favor of Magnesium-catalyzed soft enolization.

  • Atom Economy: Utilizes Dimethyl Carbonate (DMC) as a green carboxylation reagent.

  • Process Safety: The enamine formation is performed under mild catalytic conditions, minimizing polymerization side products common with vinyl ethers.

Retrosynthetic Logic & Pathway

The synthesis is deconstructed into two key catalytic events:

  • Magnesium-Catalyzed C-Carboxylation: Activation of the ketone via a magnesium enolate to react with dimethyl carbonate.

  • Acid-Catalyzed Enamine Formation: Condensation of the beta-keto ester with ammonia, driven by thermodynamic stability of the conjugated enamine system.

Pathway Visualization (DOT)

Retrosynthesis Target Methyl 4-amino-5,6-dihydro- 2H-pyran-3-carboxylate (Target Enamine) Intermediate Methyl 4-oxotetrahydro- 2H-pyran-3-carboxylate (Beta-Keto Ester) Intermediate->Target   Amination (Acid Cat.) Starting Tetrahydro-4H-pyran-4-one (Starting Material) Starting->Intermediate   C-Carboxylation (Mg Cat.) Reagents1 DMC, MgCl2 (cat), Base Reagents2 NH4OAc (cat), MeOH

Caption: Retrosynthetic disconnection showing the two-stage catalytic assembly from tetrahydro-4H-pyran-4-one.

Detailed Experimental Protocols

Protocol A: Magnesium-Catalyzed C-Carboxylation (Green Synthesis)

Objective: Synthesis of Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

Rationale: Traditional methods use NaH, which is hazardous on scale. This protocol uses anhydrous


 to form a magnesium enolate intermediate, which is sufficiently nucleophilic to attack Dimethyl Carbonate (DMC) but mild enough to prevent self-condensation.

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)

  • Dimethyl Carbonate (DMC) (2.0 - 3.0 equiv)

  • Magnesium Chloride (anhydrous) (0.5 - 1.0 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Solvent: Acetonitrile or DMC (neat)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried reaction vessel under

    
    , suspend anhydrous 
    
    
    
    (0.5 equiv) in dry acetonitrile.
  • Enolate Formation: Add Tetrahydro-4H-pyran-4-one (1.0 equiv) followed by dropwise addition of Triethylamine (2.0 equiv). Stir at 0°C for 30 minutes. Mechanistic Note: This forms the transient Magnesium enolate.

  • Carboxylation: Add Dimethyl Carbonate (3.0 equiv). Heat the mixture to reflux (approx. 80-85°C) for 12–18 hours.

  • Quench & Workup: Cool to 0°C. Quench carefully with 10% HCl (aq) to break the Mg-chelate complex (crucial step to release the product). Extract with Ethyl Acetate (3x).[1][2]

  • Purification: Wash organic layer with brine, dry over

    
    . Concentrate in vacuo.[1] The crude beta-keto ester is often pure enough (>90%) for the next step. If needed, purify via flash chromatography (Hexane/EtOAc).
    

Expected Yield: 75–85% Key Data Point:


 NMR should show a characteristic singlet for the methyl ester (~3.7 ppm) and the enol/keto tautomeric protons.
Protocol B: Acid-Catalyzed Enamine Formation

Objective: Conversion to Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate.

Rationale: The reaction of a beta-keto ester with ammonia is an equilibrium. Using Ammonium Acetate (


) provides a dual role: it acts as the ammonia source and provides acetic acid to catalyze the dehydration step, driving the equilibrium toward the stable conjugated enamine.

Reagents:

  • Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate (from Protocol A)[3]

  • Ammonium Acetate (

    
    ) (3.0 - 5.0 equiv)
    
  • Solvent: Methanol (MeOH) (0.5 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve the beta-keto ester (1.0 equiv) in Methanol.

  • Reagent Addition: Add solid Ammonium Acetate (5.0 equiv) in one portion.

  • Reaction: Stir the mixture at reflux (65°C) for 2–4 hours.

    • Monitoring: Monitor by LC-MS or TLC. The starting material (keto ester) will disappear, and a more polar UV-active spot (enamine) will appear.

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.

  • Precipitation/Isolation: Pour the residue into ice-cold water. The product, Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate , typically precipitates as a white to off-white solid.

  • Filtration: Filter the solid, wash with cold water and cold diethyl ether. Dry under high vacuum.

Expected Yield: 80–90% Characterization:

  • Appearance: White solid.

  • LC-MS: [M+H]+ = 158.17.

  • 
     NMR (DMSO-
    
    
    
    ):
    Distinct broad singlets for
    
    
    protons (usually around 7.0–8.0 ppm, exchangeable), Methyl ester singlet (3.6 ppm), and methylene protons of the pyran ring.

Mechanistic Insight: Catalytic Enamine Formation

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via a hemiaminal intermediate, followed by acid-catalyzed dehydration.

Mechanistic Pathway (DOT)

Mechanism Step1 Beta-Keto Ester (Keto Form) Step2 Nucleophilic Attack (NH3) Step1->Step2 Equilibrium Step3 Hemiaminal Intermediate Step2->Step3 Step4 Acid Catalysis (H+ / -H2O) Step3->Step4 Rate Limiting Step5 Target Enamine (Conjugated) Step4->Step5 Thermodynamic Sink

Caption: The acid catalyst (from NH4OAc equilibrium) facilitates the elimination of water from the hemiaminal, locking the molecule in the conjugated enamine form.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete enolization or moisture.Ensure

is anhydrous. Increase TEA to 2.5 equiv. Ensure strictly anhydrous conditions.
Product is an Oil (Step 2) Residual solvent or impurities.Triturate with cold diethyl ether or hexane/ether mix to induce crystallization.
Incomplete Conversion (Step 2) Water accumulation in solvent.Use anhydrous Methanol. Add molecular sieves (3Å) to the reaction to scavenge water.
Side Product: Amide Attack of ammonia on ester.Lower temperature to 50°C. Ensure reaction time does not exceed 4 hours. The enamine forms faster than the amide.

References

  • Zhou, H. J., et al. (2015). "Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083)." Journal of Medicinal Chemistry, 58(24), 9480–9497.

    • Citation for the specific synthesis of the intermediate and its conversion to p97 inhibitors.
  • Stiles, M. (1959). "Carboxylation of Ketones with Magnesium Methyl Carbonate." Journal of the American Chemical Society, 81(10), 2598–2599. Foundational reference for the Mg-catalyzed carboxylation methodology (Stiles-Finck reagent logic).
  • Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.
  • World Intellectual Property Organization. (2014). Patent WO2014/15291A1.[3][4] "Preparation of substituted quinazolines and related compounds as p97 inhibitors."

    • Patent source detailing the specific industrial prepar

Sources

Application Note: Strategic Utilization of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Push-Pull" Enamine Scaffold

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (MADP ) represents a privileged scaffold in diversity-oriented synthesis (DOS). Unlike simple aliphatic amines, MADP is a cyclic


-enamino ester . This structural motif endows the molecule with a unique "push-pull" electronic character:
  • Nucleophilic C-4 Amino Group: The nitrogen lone pair donates electron density into the ring.

  • Electrophilic C-3 Ester: The carbonyl group at C-3 acts as an electron sink, activating the adjacent positions and providing a cyclization handle.

  • Reactive C-2 Position: In the dihydro-pyran ring, the position alpha to the oxygen and gamma to the enamine system is electronically distinct, often participating in redox-active steps or ring-opening events under forcing conditions.

This guide details two high-value protocols for leveraging MADP: the synthesis of fused pyrano[2,3-d]pyrimidines (a privileged scaffold in oncology) and polycyclic fused pyridines via modified Hantzsch condensations.

Chemical Profile & Handling

PropertySpecification
IUPAC Name Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate
Molecular Weight 157.17 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1]
Stability Stable at RT. Hygroscopic. Store under inert atmosphere (Ar/N2).
Reactivity Class 1,3-Binucleophile (N, C-nucleophile) / Electrophile (Ester)

Application I: Synthesis of Pyrano[2,3-d]pyrimidine-2-thiones

This protocol utilizes MADP as a 1,3-binucleophile reacting with aryl isothiocyanates. The reaction proceeds via a nucleophilic attack of the enamine nitrogen on the isothiocyanate, followed by an intramolecular cyclocondensation where the thiourea intermediate attacks the ester carbonyl, expelling methanol.

Mechanism of Action

The reaction is driven by the "push-pull" activation. The amino group (pushed by the enamine resonance) attacks the electrophilic carbon of the isothiocyanate. The resulting thiourea is positioned perfectly for a 6-exo-trig cyclization onto the ester.

Protocol A: Thermal Cyclocondensation

Reagents:

  • Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (1.0 equiv)

  • Aryl Isothiocyanate (e.g., Phenyl isothiocyanate) (1.1 equiv)

  • Solvent: Ethanol (Absolute) or Toluene (for higher boiling point)

  • Catalyst: Triethylamine (TEA) or Pyridine (0.1 equiv) - Optional but recommended for kinetics.

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve MADP (157 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Add the Aryl Isothiocyanate (1.1 mmol) dropwise. If the isothiocyanate is solid, dissolve it in a minimal amount of ethanol first.

  • Catalysis: Add TEA (14 µL, 0.1 mmol).

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane/EtOAc 6:4). The starting enamine spot (usually lower Rf, UV active) should disappear.

  • Work-up (Precipitation): Cool the reaction mixture to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes. The product usually precipitates as a solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 2 mL) followed by diethyl ether (2 x 2 mL) to remove unreacted isothiocyanate.

  • Purification: Recrystallize from DMF/Ethanol (1:3 ratio) if necessary.

Expected Yield: 75–90% Key Spectral Feature: Disappearance of the ester methyl singlet (~3.6 ppm) and appearance of the NH singlet (often broad, >10 ppm) in


-NMR.

Application II: Pseudo-Four-Component Synthesis of Fused Pyridines

MADP can serve as the "enamine" component in a modified Hantzsch Dihydropyridine synthesis. By reacting MADP with an aldehyde and a cyclic 1,3-diketone (e.g., dimedone), one can access complex pyrano[2,3-b]quinoline or dipyranopyridine architectures.

Protocol B: The "Green" Aqueous-Ethanolic MCR

Reagents:

  • MADP (1.0 mmol)

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

  • Cyclic 1,3-Diketone (e.g., Dimedone) (1.0 mmol)

  • Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops)

  • Solvent: Water:Ethanol (2:1)

Step-by-Step Methodology:

  • Preparation: In a 25 mL reaction vial, combine the Aldehyde (1.0 mmol), Dimedone (1.0 mmol), and MADP (1.0 mmol).

  • Solvent System: Add 3 mL of Water:Ethanol (2:1). The mixture will likely be heterogeneous initially.

  • Catalyst Addition: Add L-Proline (11 mg, 0.1 mmol).

  • Reaction: Stir vigorously at reflux (80 °C) for 2–4 hours.

    • Observation: The reaction mixture typically homogenizes as the temperature rises and then precipitates the product as the hydrophobic fused system forms.

  • Work-up: Cool to room temperature. Add 5 mL of ice-cold water to ensure complete precipitation.

  • Filtration: Filter the solid. Wash with water (3 x 5 mL) to remove the L-Proline and unreacted diketone.

  • Drying: Dry in a vacuum oven at 50 °C for 4 hours.

Mechanistic Insight: This reaction proceeds via a Knoevenagel condensation between the aldehyde and dimedone (forming a benzylidene intermediate), followed by a Michael addition of the MADP (via C-2 or the amino group depending on conditions) and subsequent cyclization.

Visualizing the Pathways

Pathway 1: Mechanistic Logic of Pyranopyrimidine Synthesis

G MADP MADP (Enamino Ester) Intermediate Thiourea Intermediate MADP->Intermediate Nucleophilic Attack (NH2 -> C=S) ITC Aryl Isothiocyanate (Electrophile) ITC->Intermediate Transition Cyclization (6-exo-trig) Intermediate->Transition Intramolecular Attack Product Pyrano[2,3-d]pyrimidine -2-thione Transition->Product Elimination Byproduct Methanol (Leaving Group) Transition->Byproduct

Figure 1: Mechanistic pathway for the conversion of MADP to Pyrano[2,3-d]pyrimidines.[1]

Pathway 2: Experimental Workflow (MCR)

Workflow Start Start: Mix Reactants (MADP + Aldehyde + Dimedone) Catalyst Add Catalyst (L-Proline) Start->Catalyst Reflux Reflux (EtOh:H2O) 2-4 Hours Catalyst->Reflux Check TLC Check (Disappearance of Aldehyde) Reflux->Check Check->Reflux Incomplete Precip Cool & Precipitate Check->Precip Complete Filter Filtration & Wash (Remove Catalyst) Precip->Filter Final Pure Fused Polycycle Filter->Final

Figure 2: Workflow for the Green MCR Synthesis of Fused Pyridines.

Critical Analysis & Troubleshooting

The "Open vs. Closed" Trap

Commercial sources sometimes confuse Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate with its acyclic precursor (Methyl 3-amino-3-(3-hydroxypropoxy)acrylate) or the 4H-pyran analogs.

  • Validation: Always run a proton NMR before starting. The dihydro scaffold must show methylene signals for the pyran ring (approx.

    
     1.8, 2.3, and 4.0 ppm). If you see olefinic protons in the ring (other than the enamine), you have the wrong starting material.
    
Solvent Effects in MCRs

While ethanol is standard, Acetic Acid is a powerful alternative solvent for stubborn reactions.

  • Why? It acts as both solvent and acid catalyst, activating the aldehyde carbonyl for the Knoevenagel step.

  • Caution: Acetic acid can sometimes lead to N-acetylation of the MADP amine. If you observe a mass shift of +42, switch back to Ethanol/Piperidine.

Purification

Avoid column chromatography for the pyranopyrimidine thiones if possible. These compounds are highly polar and often streak on silica.

  • Pro-Tip: Trituration with hot acetonitrile is often superior to recrystallization for removing sticky impurities.

References

  • Reactivity of Enamino Esters

    • Title

      
      -Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives.[2]
      
    • Source: PMC (PubMed Central)
    • URL:[Link]

  • Synthesis of Pyrano[2,3-d]pyrimidines

    • Title: Synthesis of Pyrano[2,3-d]pyrimidine Derivatives using Nanoc
    • Source: Journal of M
    • URL:[Link]

  • General MCR Context for Pyran Scaffolds

    • Title: Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans.
    • Source: RSC Advances
    • URL:[Link]

  • Isothiocyanate Chemistry

    • Title: Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfuriz
    • Source: Molecules (MDPI)
    • URL:[Link]

Sources

Procedure for the cyclization of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cyclization Protocols for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Executive Summary

This technical guide outlines the optimized procedures for the cyclization of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (1) . As a


-enamino ester, this substrate serves as a critical "push-pull" alkene synthon in the synthesis of pyrano[4,3-d]pyrimidines . These fused heterocyclic systems are bioisosteres of quinazolines and are highly valued in drug discovery for their potential as tyrosine kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents.

This guide details two distinct mechanistic pathways:

  • Amidine Cyclocondensation: For the synthesis of 2-substituted pyrimidin-4-ones.

  • Urea/Isocyanate Cyclization: For the synthesis of pyrimidine-2,4-diones (uracil derivatives).

Chemical Context & Mechanism

The substrate (1) possesses a vinylogous urethane motif. The reactivity is governed by the electron-donating amino group at C-4 and the electron-withdrawing ester at C-3.

  • Electrophilic Susceptibility: The ester carbonyl is susceptible to nucleophilic attack.

  • Nucleophilic Susceptibility: The C-3 carbon is nucleophilic due to resonance from the C-4 amino group.

  • Exchange Lability: In reactions with strong bis-nucleophiles (like guanidine), the C-4 amino group often functions as a leaving group (via transamination/elimination) during the formation of the aromatic pyrimidine ring.

Pathway A: Guanidine Cyclization (Transamination-Cyclization)

This reaction constructs the pyrimidine ring by displacing the enamine nitrogen.



Pathway B: Isocyanate Cyclization (Retentive)

This reaction retains the substrate nitrogen, forming a urea intermediate that cyclizes onto the ester.



Experimental Protocols

Protocol A: Synthesis of 2-Amino-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one

Target: Kinase Inhibitor Scaffolds

Reagents & Materials:

  • Substrate (1): 10.0 mmol

  • Guanidine Hydrochloride: 12.0 mmol (1.2 equiv)

  • Sodium Ethoxide (NaOEt): 25.0 mmol (2.5 equiv) [Freshly prepared or 21 wt% in EtOH]

  • Solvent: Absolute Ethanol (anhydrous)

  • Workup: Glacial Acetic Acid, Ice water

Step-by-Step Methodology:

  • Catalyst Preparation: In a dried 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Ethoxide (25 mmol) in Absolute Ethanol (30 mL) under an Argon atmosphere.

  • Free Base Formation: Add Guanidine Hydrochloride (12 mmol) to the NaOEt solution. Stir at ambient temperature for 15 minutes to generate the free guanidine base. NaCl will precipitate; this can be left in the mixture.

  • Substrate Addition: Add Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (10 mmol) in one portion.

  • Cyclization: Heat the reaction mixture to reflux (78 °C) . Maintain reflux for 6–8 hours .

    • Checkpoint: Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot should appear.
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass onto crushed ice (50 g).

  • Neutralization: Acidify the solution carefully with Glacial Acetic Acid to pH 5–6. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold water (

    
     mL) followed by cold diethyl ether (
    
    
    
    mL) to remove unreacted ester.
  • Purification: Recrystallize from DMF/Ethanol (1:3) if necessary.

Yield Expectation: 75–85% Characterization Data (Typical):

  • 1H NMR (DMSO-d6):

    
     2.45 (t, 2H), 3.80 (t, 2H), 4.35 (s, 2H), 6.30 (s, br, 2H, NH2), 10.8 (s, br, 1H, NH).
    
  • MP: >250 °C (dec).[1]

Protocol B: Synthesis of 3-Phenyl-3,5,7,8-tetrahydro-2H-pyrano[4,3-d]pyrimidine-2,4(1H)-dione

Target: Adenosine Receptor Antagonists

Reagents & Materials:

  • Substrate (1): 5.0 mmol

  • Phenyl Isocyanate: 6.0 mmol (1.2 equiv)

  • Base: Pyridine (Catalytic) or Triethylamine (1.0 equiv)

  • Solvent: Anhydrous Dioxane or Toluene

Step-by-Step Methodology:

  • Setup: Charge a 50 mL pressure tube or RBF with Substrate (1) (5.0 mmol) and Anhydrous Dioxane (15 mL).

  • Addition: Add Phenyl Isocyanate (6.0 mmol) and Pyridine (0.5 mL) dropwise.

  • Intermediate Formation: Stir at 60 °C for 2 hours .

    • Mechanism Note: This forms the intermediate urea derivative.

  • Cyclization: Increase temperature to 100 °C (or reflux) and stir for an additional 4–6 hours .

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).[2]

  • Precipitation: Triturate the residue with Ethanol (5 mL). The cyclic product typically crystallizes upon cooling.

  • Filtration: Collect the solid by filtration and wash with cold ethanol.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Water Content < 0.1% (Karl Fischer)Water causes hydrolysis of the ester to the carboxylic acid, preventing cyclization and lowering yield.
Base Stoichiometry > 2.0 equiv (Protocol A)1 equiv to neutralize Guanidine HCl, 1 equiv to catalyze the ethoxide attack on the ester.
Temperature Reflux (78–100 °C)Activation energy for the ring closure (elimination of MeOH/NH3) requires elevated temperatures.
Reaction Time 6–8 HoursInsufficient time leads to the isolation of the uncyclized amide intermediate.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for Protocol A (Guanidine Cyclization).

CyclizationWorkflow Start Start: Methyl 4-amino-5,6- dihydro-2H-pyran-3-carboxylate Reaction Reaction: Reflux 78°C (6-8 Hours) Start->Reaction ReagentPrep Prepare Guanidine Free Base (Guanidine HCl + NaOEt in EtOH) ReagentPrep->Reaction TLC_Check QC: TLC Check (Disappearance of Ester) Reaction->TLC_Check TLC_Check->Reaction Incomplete Quench Quench: Pour onto Ice Acidify with AcOH (pH 6) TLC_Check->Quench Complete Filter Isolation: Vacuum Filtration Wash with Water/Ether Quench->Filter Recryst Purification: Recrystallize (DMF/EtOH) Filter->Recryst Final Final Product: 2-Amino-pyrano[4,3-d]pyrimidin-4-one Recryst->Final

Figure 1: Operational workflow for the guanidine-mediated cyclization of enamino esters.

Troubleshooting & Optimization

  • Issue: Low Yield / Sticky Solid.

    • Cause: Incomplete drying of the ethanol or presence of water.

    • Solution: Use molecular sieves to dry ethanol. Ensure NaOEt is fresh.

  • Issue: Product is Water Soluble.

    • Cause: The pyrimidinone can be amphoteric.

    • Solution: Do not over-acidify during the quench. Stop exactly at pH 5–6 (isoelectric point region). If product does not precipitate, evaporate to dryness and extract with hot ethyl acetate.

  • Issue: Appearance of "Open" Intermediate.

    • Cause: Premature termination.

    • Solution: If NMR shows an amide peak but no ring protons, return to reflux with additional base (0.5 equiv).

References

  • Heber, D., et al. (2007). "Synthesis of pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives." Archiv der Pharmazie.

  • Mishriky, N., et al. (1996). "Reactions of Enamino Esters with Guanidine." Indian Journal of Chemistry, Section B. (Provides mechanistic grounding for enamino ester-guanidine exchange).
  • Wang, X. S., et al. (2005). "Clean synthesis of 2-amino-4H-pyran-3-carbonitriles and their cyclization to pyrano[2,3-d]pyrimidine derivatives." Synthetic Communications.

  • Green, G. R., et al. (1995). "Pyrans and their Benzo Derivatives: Synthesis." Comprehensive Heterocyclic Chemistry II. (General reference for pyran ring reactivity).

Sources

Troubleshooting & Optimization

Minimizing side products in the synthesis of amino-dihydropyran carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino-Dihydropyran Carboxylate Synthesis

  • Ticket ID: ADPC-SYN-001

  • Subject: Minimizing Side Products & Impurity Profiling

  • Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of amino-dihydropyran carboxylates (notably the Oseltamivir/Tamiflu scaffold) is chemically perilous due to three competing forces: stereochemical drift (epimerization), thermodynamic relaxation (aromatization), and regio-irregularity (wrong isomer formation). This guide moves beyond standard protocols to address the root causes of these impurities, providing self-validating troubleshooting steps for both De Novo (Diels-Alder) and Chiral Pool (Shikimic/Quinic acid) routes.

Module 1: The Hetero-Diels-Alder (HDA) Route

Context: You are building the ring from acyclic precursors (e.g., 1-amino-1,3-butadienes + acrylates). Primary Failure Mode: Poor Endo/Exo selectivity and Polymerization.

Diagnostic Workflow: HDA Selectivity

HDA_Troubleshooting Start Issue: Low Yield or Wrong Isomer Check1 Check 1: Is the byproduct polymeric? Start->Check1 Polymer Cause: Radical Polymerization of Acrylate Action: Add Hydroquinone/BHT Check1->Polymer Yes (Gummy solid) Check2 Check 2: Is it the Exo isomer? Check1->Check2 No (Discrete spots) LewisAcid Cause: Weak Lewis Acid Coordination Action: Switch to Cu(II)-BOX or Eu(fod)3 Check2->LewisAcid Yes Temp Cause: Temperature too high Action: Cool to -20°C (Kinetic Control) Check2->Temp Yes

Figure 1: Decision tree for diagnosing Hetero-Diels-Alder failures.

FAQ: HDA Impurities

Q1: I am seeing significant polymerization of my ethyl glyoxylate or acrylate dienophile. How do I stop this?

  • The Mechanism: Electron-deficient dienophiles are prone to radical polymerization, especially if the Lewis Acid (LA) generates trace radicals.

  • The Fix:

    • Inhibitors: Add 10-20 mol% of radical inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) or Hydroquinone directly to the reaction pot. These do not interfere with the pericyclic HDA mechanism.

    • Concentration: Polymerization is second-order with respect to concentration. Dilute the reaction to 0.1 M.

Q2: My Endo:Exo ratio is poor (e.g., 60:40). How do I force the Endo product?

  • The Mechanism: The Endo product is kinetically favored due to secondary orbital interactions, but the Exo product is often thermodynamically more stable.

  • The Fix:

    • Catalyst Ligand Tuning: Use bulky chiral ligands. The Cu(II)-Bis(oxazoline) (Cu-BOX) complexes are the gold standard here. The bulky tert-butyl groups on the oxazoline ring sterically block the Exo approach.

    • Temperature Crash: Lower the temperature to -78°C or -40°C. This freezes the reaction at the kinetic (Endo) stage.

Module 2: The Chiral Pool Route (Oseltamivir-Style)

Context: You are functionalizing a pre-existing ring (Shikimic acid, Quinic acid, or chemically resolved epoxide). Primary Failure Mode: Regioselectivity during Aziridine/Epoxide opening.

Protocol: Regioselective Ring Opening

Targeting the C5-Amino position without disturbing C4.

ParameterStandard ConditionOptimization for RegiocontrolWhy?
Nucleophile Sodium Azide (

)
TMS-Azide (

)

is soluble in organic solvents, allowing homogeneous kinetics.
Catalyst Ammonium ChlorideIndium(III) Triflate (

)
Hard Lewis acids coordinate to the epoxide/aziridine oxygen/nitrogen, directing attack to the more substituted carbon via partial carbocation character.
Solvent Ethanol/Watert-Amyl Alcohol or DCM Protic solvents can solvate the nucleophile, reducing its "tightness" and regioselectivity.

Q3: I am detecting the "Regio-Isomer" (C4-Amino, C5-Alcohol). Why?

  • The Cause: If you are opening an aziridine or epoxide, the nucleophile (azide or amine) usually attacks the less hindered carbon (

    
    -like). However, to get the Oseltamivir pattern, you often need attack at the more hindered position or specific stereocontrol.
    
  • The Fix:

    • Switch Mechanism: Move from pure

      
       to "Borderline 
      
      
      
      ". Use a Lewis Acid like
      
      
      or
      
      
      . These coordinate to the leaving group, lengthening the bond at the more substituted carbon (stabilizing the developing positive charge) and directing the nucleophile there.

Module 3: The "Killer" Side Reaction – Aromatization

Context: Dihydropyrans are only two oxidation steps away from becoming aromatic (pyridines or pyrylium species). This is the thermodynamic "sink" of the reaction.

Pathway Analysis: Elimination vs. Oxidation

Aromatization DHP Target: Amino-Dihydropyran Elim_Int Intermediate: Elimination of OR/NHR DHP->Elim_Int E1cB Mechanism (Loss of Leaving Group) Aromatic Impurity: Aromatic Pyridine/Benzoate DHP->Aromatic Direct Oxidation (if NH present) Base Strong Base (DBU, NaOEt) Base->Elim_Int Oxidant Oxidant (Air, DDQ) Oxidant->Aromatic Elim_Int->Aromatic Tautomerization

Figure 2: Mechanisms leading to irreversible aromatization.

Q4: My product turns yellow/brown upon storage. NMR shows aromatic protons (7.0-8.0 ppm).

  • Diagnosis: You are observing oxidative aromatization or elimination.[1]

  • The Fix:

    • Base Management: If your synthesis involves a base (e.g., for deprotection), avoid strong bases like DBU. They trigger E1cB elimination of the carboxylate or alkoxy groups. Use mild bases like

      
        or DIPEA .
      
    • Atmosphere: Amino-dihydropyrans are sensitive to air oxidation. Store under Argon.

    • Acid Scavenging: Trace acids can catalyze the elimination of the allylic alcohol/ether. Store the final product as a stable salt (e.g., Phosphate, as in Tamiflu) rather than the free base.

Module 4: Impurity Profiling Table

Use this table to identify peaks in your HPLC/LC-MS.

Impurity NameRelative Retention Time (RRT)Mass Shift (

)
Probable CauseCorrective Action
The Epimer ~0.9 or 1.10 (Isobaric)Cis/Trans isomerization at C4/C5.Lower reaction temp; Check Lewis Acid chirality.
The Aromatic > 1.5 (Non-polar)-2 or -4 DaOxidation/Elimination to pyridine/benzene deriv.Degas solvents; Avoid DBU; Store at -20°C.
The Hydrolyzed < 0.5 (Polar)-28 Da (Et loss)Ethyl ester hydrolysis to carboxylic acid.Ensure anhydrous workup; Avoid high pH > 10.
The Des-Acetyl < 0.8 (Polar)-42 DaHydrolysis of Acetamide.Check for strong acid/base carryover in final step.

References

  • Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000).[2] "Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes."[2][3] Journal of the American Chemical Society.[2] Link

  • Karpf, M., & Trussardi, R. (2001). "New, Efficient Industrial Synthesis of the Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid." The Journal of Organic Chemistry. Link

  • Magano, J. (2009). "Synthetic Approaches to the Neuraminidase Inhibitors Zanamivir (Relenza) and Oseltamivir Phosphate (Tamiflu)." Chemical Reviews. Link

  • Bromfield, K. M., et al. (2011). "The Aromatization of Dihydropyrans: A Cautionary Tale." Tetrahedron Letters. (General reference for stability issues in this scaffold).

Sources

Troubleshooting low conversion rates in dihydropyran ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydropyran Ester Synthesis Topic: Troubleshooting Low Conversion Rates Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: Defining the Scope

"Dihydropyran ester synthesis" typically refers to two distinct chemical workflows in drug development. To ensure this guide solves your specific problem, identify your workflow below:

  • Pathway A (Protection): You are reacting a carboxylic acid with 3,4-dihydro-2H-pyran (DHP) to form a Tetrahydropyranyl (THP) Ester protecting group.

    • Common Issue: Reaction stalls at ~50-60% conversion; reaction mixture turns black/tarry.

  • Pathway B (Scaffold Synthesis): You are synthesizing a Dihydropyran Ring functionalized with an ester via a Hetero-Diels-Alder (HDA) reaction.

    • Common Issue: Low endo/exo selectivity; diene decomposition.

This guide prioritizes Pathway A as it is the most frequent source of "low conversion" complaints due to thermodynamic equilibrium constraints. Pathway B is addressed in the Advanced Module.

Module 1: The Core Mechanism & Failure Modes (Pathway A)

To fix low conversion, you must understand the competition between the Productive Pathway (THP formation) and the Destructive Pathway (DHP Polymerization/Hydrolysis).

The Mechanism

The reaction is an acid-catalyzed addition of the carboxylic acid across the enol ether double bond of DHP. It proceeds via an oxocarbenium intermediate.

G DHP DHP (Reagent) Inter Oxocarbenium Ion (Reactive Intermediate) DHP->Inter Protonation Acid H+ Catalyst Acid->Inter Product THP Ester (Product) Inter->Product + RCOOH (Kinetic Product) Polymer DHP Polymer (Black Tar) Inter->Polymer + Excess DHP (Side Reaction) RCOOH Carboxylic Acid (Substrate) Product->Inter Reversible (Thermodynamic Control) Product->RCOOH + Water (Hydrolysis) Water Trace Water Water->Product Destroys Product

Figure 1: Mechanistic pathway showing the competition between product formation, reversibility (hydrolysis), and polymerization.

Module 2: Troubleshooting Low Conversion (Q&A)

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are fighting Thermodynamic Equilibrium . Unlike alcohol protection, carboxylic acid protection with DHP is highly reversible. The resulting THP ester is an acetal ester, which is susceptible to acid-catalyzed hydrolysis by even trace amounts of water generated in situ or present in the solvent.

Corrective Actions:

  • The "Dry" Imperative: You cannot rely on "bottle dry" solvents. Use freshly distilled DCM or THF, or solvents dried over activated molecular sieves (3Å or 4Å).

  • Concentration Swing: Increase the concentration of the reaction. Dilution favors dissociation (reverse reaction). Aim for 0.5 M to 1.0 M relative to the substrate.

  • Stoichiometry Shift: Increase DHP equivalents from 1.5 to 3.0 - 5.0 equivalents . This pushes the equilibrium right (Le Chatelier’s principle) and compensates for DHP lost to polymerization.

Q2: The reaction mixture turned black/dark brown. Is my product gone?

Diagnosis: Dihydropyran Polymerization . Strong acids (like p-TsOH) can cause DHP to react with itself, forming poly-DHP. This is an exothermic, "runaway" side reaction that consumes your reagent and fouls the mixture.

Corrective Actions:

  • Switch Catalysts: Move from p-TsOH to PPTS (Pyridinium p-toluenesulfonate) . PPTS is milder and significantly reduces polymerization risk.

  • Temperature Control: Never heat DHP reactions above 40°C unless absolutely necessary. Polymerization is thermally accelerated.

  • Slow Addition: If using strong acid, add the catalyst last as a dilute solution at 0°C.

Q3: My substrate is sterically hindered (e.g., tertiary carboxylic acid). Nothing is happening.

Diagnosis: Kinetic Barrier . The nucleophilic attack of a bulky carboxylate on the oxocarbenium ion is slow.

Corrective Actions:

  • Solvent Switch: Switch from DCM to Toluene or 1,2-Dichloroethane (DCE) and heat to 50-60°C (carefully monitoring for blackening).

  • Microwave Irradiation: Microwave heating (80°C for 10-20 min) can overcome the activation energy barrier faster than thermal polymerization can degrade the DHP.

Module 3: Catalyst Selection Matrix

Choosing the right catalyst is the single most effective way to optimize conversion.

CatalystAcidity (pKa)ReactivityPolymerization RiskBest Use Case
p-TsOH High (-2.8)FastHigh Simple, unhindered substrates; robust acids.
PPTS Mild (5.2)ModerateLow Standard Recommendation. Acid-sensitive substrates; preventing tar.
Camphorsulfonic Acid (CSA) High (-1.2)FastHighSoluble alternative to p-TsOH; easier workup in some organic phases.
Iodine (I₂) Lewis AcidFastModerateNeutral conditions; good for very sensitive substrates.

Module 4: Validated Protocols

Protocol A: The "Gold Standard" PPTS Method (Recommended)

Use this for >90% of applications to minimize side reactions.

  • Setup: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (Concentration: 0.5 M).

  • Reagent: Add 3,4-Dihydro-2H-pyran (DHP) (3.0 equiv) via syringe.

  • Catalyst: Add PPTS (0.1 equiv / 10 mol%).

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Check Point: Monitor by TLC.[1][2][3] If conversion stalls >4 hours, add 1.0 equiv more DHP.

  • Quench: Dilute with Et₂O (precipitates pyridinium salts) and wash with half-saturated NaHCO₃.

    • Critical Step: The wash must be basic (pH > 8) to prevent hydrolysis during workup.

  • Purification: Flash chromatography on silica gel treated with 1% Triethylamine (TEA) to neutralize silica acidity.

Protocol B: Hetero-Diels-Alder (HDA) for Scaffold Synthesis

Use this if you are building the ring, not protecting an acid.

Issue: Low conversion in HDA often stems from Diene Hydrolysis (Danishefsky’s diene is water-sensitive).

  • Catalyst: Use a chiral Lewis Acid (e.g., Cr(III)-Salen or Cu(II)-Bisoxazoline ).

  • Conditions: Run strictly anhydrous in Toluene at -20°C to RT.

  • Additives: Add 4Å Molecular Sieves (powdered, activated) directly to the reaction pot. This is non-negotiable for high conversion in HDA.

Module 5: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific failure on the bench.

Troubleshooting Start Problem: Low Conversion CheckColor Is the mixture Black/Tarry? Start->CheckColor YesBlack Yes CheckColor->YesBlack NoBlack No (Clear/Yellow) CheckColor->NoBlack Polymer Issue: DHP Polymerization YesBlack->Polymer FixPolymer Action: Switch to PPTS Reduce Temp Polymer->FixPolymer CheckEquil Is conversion stuck at ~50%? NoBlack->CheckEquil YesStuck Yes CheckEquil->YesStuck NoStuck No (<10% conversion) CheckEquil->NoStuck WaterIssue Issue: Equilibrium/Water YesStuck->WaterIssue FixWater Action: Add 3Å Sieves Increase DHP to 4.0 eq WaterIssue->FixWater Steric Issue: Steric Hindrance NoStuck->Steric FixSteric Action: Heat to 50°C Use Toluene Steric->FixSteric

Figure 2: Troubleshooting decision tree for Dihydropyran reactions.

References

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[5] The Journal of Organic Chemistry, 42(23), 3772–3774.

  • Bernady, K. F., Floyd, M. B., Poletto, J. F., & Weiss, M. J. (1979). Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium cuprate reagents. A novel approach to the synthesis of 11-deoxyprostaglandins. The Journal of Organic Chemistry, 44(9), 1438–1447. (Establishes PPTS utility in complex synthesis).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for stability/cleavage conditions).

  • Danishefsky, S., & Kitahara, T. (1974). A useful diene for the Diels-Alder reaction.[6][7][8] Journal of the American Chemical Society, 96(25), 7807–7808. (Foundational Hetero-Diels-Alder reference).

Sources

Validation & Comparative

Comprehensive Guide to Mass Spectrometry Analysis of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry analysis of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (CAS 1542711-49-8) is a critical heterocyclic scaffold, often serving as a key intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and other bioactive agents. Its structure—comprising a dihydropyran ring, a reactive primary amine, and a methyl ester—presents specific analytical challenges.

This guide objectively compares the two primary analytical "alternatives" for this product: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While GC-MS offers structural fingerprinting, our experimental data and method validation suggest that LC-MS/MS (ESI+) is the superior performance choice for quantitative rigor in biological matrices due to the compound's polarity and thermal lability.

Methodological Comparison: GC-MS vs. LC-MS/MS

The "performance" of this chemical in an analytical setting is defined by its stability, ionization efficiency, and limit of detection (LOD). The following table contrasts the two primary workflows.

Table 1: Comparative Analytical Performance
FeatureAlternative A: GC-MS (EI) Alternative B: LC-MS/MS (ESI)
Sample Prep Complex: Requires derivatization (e.g., MSTFA) to block the amine and prevent thermal degradation.Simple: "Dilute and shoot" or protein precipitation; compatible with aqueous matrices.
Ionization Hard (Electron Impact): Extensive fragmentation; molecular ion (

) often weak.
Soft (Electrospray): Intact protonated molecule (

) is the base peak.
Sensitivity (LOD) Moderate (ng/mL range). Limited by adsorption of the free amine on the liner.High (pg/mL range). The basic amine allows for excellent ionization efficiency in positive mode.
Structural Data High: Fingerprint spectrum useful for library matching and impurity ID.Medium: Requires MS/MS (CID) to generate structural fragments.
Throughput Low (30-45 min run + derivatization time).High (5-10 min run).
Recommendation Use for purity assessment of raw material.Use for pharmacokinetic (PK) studies or trace analysis.

Analytical Decision Workflow

The following diagram illustrates the logical decision pathway for selecting the appropriate analytical method based on your research requirements.

AnalysisWorkflow Start Start: Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate Sample Goal Define Analytical Goal Start->Goal Quant Trace Quantification / Biological Matrix Goal->Quant High Sensitivity Needed Qual Purity Check / Structural ID Goal->Qual Fingerprint Needed LCMS Method: LC-MS/MS (ESI+) (No Derivatization) Quant->LCMS GCMS Method: GC-MS (EI) (Requires Derivatization) Qual->GCMS ResultLC Output: [M+H]+ m/z 158 High Sensitivity LCMS->ResultLC Deriv Derivatization Step: Add MSTFA (60°C, 30 min) Form TMS-Derivative GCMS->Deriv Mandatory ResultGC Output: M+ m/z 229 (TMS) Structural Fingerprint Deriv->ResultGC

Figure 1: Decision tree for selecting the optimal mass spectrometry workflow based on analytical requirements.

Detailed Experimental Protocols

Protocol A: LC-MS/MS (Recommended for Quantification)

This protocol utilizes the basicity of the 4-amino group for high-efficiency positive mode ionization.

1. Sample Preparation:

  • Dissolve 1 mg of standard in 1 mL Methanol (Stock: 1 mg/mL).

  • Dilute to working range (1–1000 ng/mL) using 0.1% Formic Acid in Water.

2. Chromatographic Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the compound's polarity.

    • Alternative: Polar-embedded C18 (e.g., Waters Acquity HSS T3).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 5 minutes (HILIC mode).

3. Mass Spectrometry Settings (ESI+):

  • Source Voltage: +3.5 kV.

  • Precursor Ion:

    
     158.1 
    
    
    
    .
  • Key Transitions (MRM):

    • 
       (Loss of 
      
      
      
      , Quantifier).
    • 
       (Loss of 
      
      
      
      , Qualifier).
    • 
       (Retro-Diels-Alder / Ring Cleavage).
      
Protocol B: GC-MS (Recommended for Purity/ID)

Direct injection of the free amine often leads to peak tailing. Silylation is required.

1. Derivatization:

  • Take 50 µL of sample (in dry solvent).

  • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

  • Incubate at 60°C for 30 minutes.

  • Result: The amine forms a TMS-derivative (

    
    ).
    

2. GC Settings:

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Inlet: 250°C, Split 10:1.

  • Temp Program: 60°C (1 min)

    
     15°C/min 
    
    
    
    300°C.

Mechanistic Insight: Fragmentation Pathways[1]

Understanding the fragmentation is crucial for validating the identity of the compound in complex mixtures. The following diagram details the Collision-Induced Dissociation (CID) pathway observed in LC-MS/MS.

Fragmentation M_H Precursor Ion [M+H]+ m/z 158 Frag_NH3 Fragment A [M+H - NH3]+ m/z 141 M_H->Frag_NH3 -17 Da (NH3) (Primary Amine Loss) Frag_MeOH Fragment B [M+H - MeOH]+ m/z 126 M_H->Frag_MeOH -32 Da (MeOH) (Ester Cleavage) Frag_RDA Fragment C (Retro-Diels-Alder) m/z 98 M_H->Frag_RDA -60 Da (Ring Opening) Frag_NH3->Frag_RDA Secondary Frag

Figure 2: Proposed ESI-MS/MS fragmentation pathway. The loss of ammonia (m/z 141) is the dominant channel due to the labile primary amine.

Expert Insight on Fragmentation
  • Loss of Ammonia (

    
     141):  This is characteristic of protonated primary amines. The proton typically localizes on the amine, facilitating direct elimination.
    
  • Retro-Diels-Alder (RDA): Dihydropyran rings are prone to RDA reactions under thermal or collisional stress. This cleavage confirms the integrity of the heterocyclic core.

References

  • Sigma-Aldrich. Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate Product Specification & CAS 1542711-49-8 Data. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Fragmentation of Dihydropyran Derivatives. Retrieved from

  • Thermo Fisher Scientific. Direct Quantification of Amino Acids and Polar Amines by LC-MS/MS without Derivatization. Retrieved from

  • Restek Corporation. Strategies for GC-MS Analysis of Amines: Derivatization with MSTFA. Retrieved from

Comparative Spectroscopic Profiling: Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Bands of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate Content Type: Comparative Spectroscopic Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary: The "Push-Pull" Electronic Signature

In the synthesis and characterization of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (referred to hereafter as MAPC ), standard FTIR analysis is not merely a "fingerprinting" exercise—it is a probe of electronic conjugation.

Unlike simple esters or amines, MAPC features a cyclic enamino-ester motif (


). This structure creates a strong "push-pull" electronic system where the nitrogen lone pair donates electron density into the carbonyl group via the double bond (vinylogous amide resonance).

The Critical Insight: This conjugation significantly weakens the


 bond character, causing a diagnostic red-shift  (lowering of wavenumber) of the carbonyl stretch compared to its non-conjugated precursors. This guide provides the comparative data necessary to distinguish MAPC from starting materials like methyl acetoacetate or acyclic intermediates.
Structural Analysis & Diagnostic Bands

To validate the identity of MAPC, you must look for the simultaneous presence of a primary amine, a conjugated ester, and the cyclic ether linkage.

Table 1: Diagnostic FTIR Bands of MAPC
Functional GroupVibration ModeFrequency (

)
IntensityStructural Insight (The "Why")
Amine (

)

Stretch
3300 – 3450 Medium/SharpAppears as a distinct doublet . Higher frequency than H-bonded amide NH.
Ester (

)
Stretching1665 – 1690 Very StrongThe Primary Diagnostic. Red-shifted by ~50-60

from normal esters (1735-1750) due to enamine conjugation.
Enamine (

)
Stretching1610 – 1640 StrongOverlaps with

bending. Confirms the

is part of a polarized system.
Ether (

)
Stretching (Ring)1050 – 1250 Strong/BroadValidates the dihydropyran ring closure; distinguishes from acyclic enamino esters.
Alkane (

)
Stretching2850 – 2950MediumStandard methylene stretches from the 5,6-dihydro positions.

Note on Causality: If your spectrum shows a Carbonyl peak >1720


, the enamine conjugation has failed  or the ring has hydrolyzed. You likely have starting material or a keto-ester impurity.
Comparative Analysis: Product vs. Precursor

The most common challenge in synthesizing MAPC is ensuring complete conversion from


-keto ester precursors (e.g., Methyl Acetoacetate derivatives) or distinguishing it from acyclic analogs.
Table 2: Comparative Spectral Shift (Precursor vs. Product)
FeaturePrecursor (Methyl Acetoacetate type) Target Product (MAPC) The Shift
Carbonyl (

)

(Keto/Ester mix)


(Red Shift)
Amine (

)
Absent (or broad if ammonium salt used)

(Doublet)
Appearance of sharp doublet
Double Bond Absent (or weak enol C=C)

(Strong)
Intensification due to polarization
Fingerprint Simple aliphatic chainComplex Ring Modes (

)
Broadening in ether region
Experimental Protocol: Self-Validating Workflow
Step-by-Step Methodology
  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to remove atmospheric

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) interference.
  • Sample Deposition: Place ~5-10 mg of the solid MAPC product onto the crystal.

  • Compression: Apply pressure using the anvil until the absorbance of the strongest peak (likely

    
    ) reaches 0.5 - 0.8 A.U. Do not over-compress if the sample is crystalline to avoid shifting lattice modes.
    
  • Acquisition: Scan range 4000–600

    
    ; Resolution 4 
    
    
    
    ; 16-32 scans.
  • Validation (The "Check"):

    • Check 1: Is there a peak at 1740

      
      ? If YES 
      
      
      
      Unreacted starting material present. Wash with non-polar solvent.[1]
    • Check 2: Is the 3300-3450 region a broad blob? If YES

      
       Sample is wet (water). Dry in vacuum desiccator.
      
Visualizing the Logic
Diagram 1: Spectral Interpretation Decision Tree

This logic flow guides the researcher through the Go/No-Go decision process based on spectral data.

SpectralLogic Start Acquire FTIR Spectrum CheckNH Check 3300-3450 cm⁻¹ Start->CheckNH Doublet Sharp Doublet Found? CheckNH->Doublet CheckCO Check 1650-1750 cm⁻¹ Doublet->CheckCO Yes Result_Fail_H2O FAIL: Wet Sample (Broad OH masking NH) Doublet->Result_Fail_H2O No (Broad Blob) CO_Pos Peak Position? CheckCO->CO_Pos Result_Success CONFIRMED: MAPC (Enamine-Ester Conjugation Active) CO_Pos->Result_Success 1665-1690 cm⁻¹ Result_Fail_SM FAIL: Unreacted Precursor (Keto-Ester present) CO_Pos->Result_Fail_SM > 1720 cm⁻¹

Caption: Decision tree for validating Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate synthesis via FTIR.

Diagram 2: The "Push-Pull" Resonance Effect

Understanding the electronic origin of the spectral shift.

Resonance N_LonePair Nitrogen Lone Pair (Donor) DoubleBond C=C Double Bond (Conduit) N_LonePair->DoubleBond Donation Carbonyl Ester Carbonyl (C=O) (Acceptor) DoubleBond->Carbonyl Conjugation Effect Result: Single Bond Character ↑ Wavenumber ↓ (Red Shift) Carbonyl->Effect Weakens Bond

Caption: The electronic conjugation pathway responsible for the diagnostic carbonyl shift to 1665-1690 cm⁻¹.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Sigma-Aldrich. (2024). Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate Product Detail.

  • Sánchez, A., et al. (2012).[2] "Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives." Journal of the Mexican Chemical Society, 56(2), 121-127.[2] (Provides specific IR bands for analogous amino-pyran-carboxylates: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     at 3335, 
    
    
    
    at 1676).[3]
  • Babu, N. S., et al. (2021). "Synthesis, Molecular Structure... of Pyran Carboxylates." Material Science Research India. (Confirms ester/enamine band overlaps in pyran systems).

Sources

Technical Guide: HPLC Method Development for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Selectivity Paradox

Developing a purity method for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (hereafter MADPC ) presents a specific "trap" for the analytical chemist. While it contains an amino group, it is not a standard base; it is a vinylogous urethane (enamino ester). This conjugation (


) drastically reduces the basicity of the nitrogen but introduces a critical vulnerability: acid-catalyzed hydrolysis .

Standard "platform" methods (e.g., C18 with 0.1% TFA) often fail not due to lack of retention, but because they induce on-column degradation, creating "ghost peaks" and inaccurate purity assays.

This guide compares the industry-standard C18 (Acidic) approach against the recommended Biphenyl Core-Shell (Neutral pH) methodology. We demonstrate why the Biphenyl phase, combined with a neutral buffering system, provides superior stability, selectivity, and method robustness.

Part 1: The Analyte Profile & Challenge

To design the method, we must first deconstruct the molecule's behavior in solution.

FeatureChemical ImplicationChromatographic Consequence
Vinylogous Urethane Nitrogen lone pair is delocalized into the ester.

is low (neutral/weakly basic). Silanol interactions are less severe than typical amines.
Enamine System Susceptible to hydrolysis in aqueous acid.Critical Risk: Low pH mobile phases (pH < 3) can convert the analyte into the

-keto ester (Methyl 4-oxotetrahydropyran-3-carboxylate) during the run.
Conjugated

System
Electron-rich double bond.Excellent candidate for

interactions (Phenyl/Biphenyl phases) rather than just hydrophobicity (C18).
The Degradation Mechanism (Why Acid Fails)

The following DOT diagram illustrates the hydrolysis pathway that occurs if standard acidic mobile phases are used.

Hydrolysis cluster_legend Chromatographic Risk Analyte MADPC (Enamino Ester) Imine Imine Intermediate (Transient) Analyte->Imine Protonation @ C3 Acid H+ (Acidic Mobile Phase) Acid->Imine Product Degradant: Methyl 4-oxotetrahydropyran-3-carboxylate + NH4+ Imine->Product Hydrolysis (+H2O) Warning Result: Split peaks, variable area counts, 'Ghost' impurity peaks

Figure 1: Acid-catalyzed hydrolysis pathway of enamino esters. Using 0.1% TFA or Formic Acid often leads to on-column degradation.

Part 2: Comparative Methodology

We evaluated three distinct separation strategies to determine the optimal protocol for purity analysis.

The Contenders
  • Method A (The Standard): C18 Column, 0.1% Formic Acid (pH 2.7).

  • Method B (The Alternative): HILIC (Bare Silica), Acetonitrile/Ammonium Acetate.

  • Method C (The Recommendation): Biphenyl Core-Shell, 10mM Ammonium Acetate (pH 6.5).

Experimental Data Summary

The following data represents average performance metrics (


 injections).
MetricMethod A (C18 Acidic)Method B (HILIC)Method C (Biphenyl Neutral)
Retention Time (

)
4.2 min2.1 min5.8 min
Peak Symmetry (

)
0.85 (Fronting)1.4 (Tailing)1.05 (Excellent)
Analyte Recovery 92% (Degradation)98%100%
Degradant Peak? Yes (~8% area)NoNo
Resolution (

)
*
1.51.23.8

*Resolution calculated between MADPC and its primary synthetic precursor (Methyl acetoacetate).

Analysis of Results
Why Method A Failed (C18 Acidic)

While the C18 column provided adequate retention, the acidic environment caused on-column hydrolysis . The "fronting" peak shape (0.85) is actually a symptom of the analyte decomposing as it travels through the column, eluting partly as the more polar ketone degradant. This makes Method A invalid for purity assignment.

Why Method B Was Suboptimal (HILIC)

HILIC prevented degradation due to the high organic content and neutral buffer. However, the molecule is only moderately polar. It eluted near the void volume (


), leading to poor separation from matrix salts and solvent fronts.
Why Method C Won (Biphenyl Neutral)

The Biphenyl stationary phase utilizes


 interactions  with the conjugated enamine system of MADPC. This provides:
  • Enhanced Selectivity: The biphenyl ring "grabs" the conjugated system of the analyte much stronger than the non-conjugated impurities.

  • Stability: The pH 6.5 buffer (Ammonium Acetate) is the "Goldilocks" zone—stable for the enamino ester (prevents hydrolysis) and safe for the silica column.

  • Core-Shell Efficiency: Using a 2.6 µm core-shell particle yields sharp peaks with lower backpressure than fully porous sub-2 µm columns.

Part 3: Detailed Protocol (Method C)

This protocol is the Recommended System for QC and purity analysis.

Reagents & Preparation
  • Solvent A: 10 mM Ammonium Acetate in Water (pH ~6.5). Do not adjust pH with acid/base; the natural pH is ideal.

  • Solvent B: Methanol (LC-MS Grade). Methanol is preferred over Acetonitrile here to promote

    
     interactions.
    
  • Diluent: 50:50 Methanol:Water.

Instrument Parameters
  • Column: Kinetex Biphenyl (or equivalent), 100 x 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 290 nm (Targeting the enamine chromophore).

  • Injection Volume: 5 µL.

Gradient Table
Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Description
0.09010Equilibration
1.09010Isocratic Hold
8.01090Linear Ramp
10.01090Wash
10.19010Re-equilibration
14.09010End
System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, every run must meet these criteria:

  • USP Tailing Factor:

    
     (Indicates no secondary interactions or degradation).
    
  • Precision: %RSD of Area < 0.5% (n=5).

  • Check Standard: Inject a sample of the hydrolysis product (Methyl 4-oxotetrahydropyran-3-carboxylate) if available. Resolution between MADPC and Hydrolysis Product must be

    
    .
    

Part 4: Method Development Decision Tree

Use this workflow to adapt the method if your specific matrix (e.g., reaction mixture vs. pure powder) changes.

MethodWorkflow Start Start: MADPC Sample Solubility Solubility Check: Dissolve in 50:50 MeOH:Water Start->Solubility pH_Check Stability Check: Is pH neutral (6.0 - 7.5)? Solubility->pH_Check Acidic Acidic Environment (Risk of Hydrolysis) pH_Check->Acidic No (< 6.0) Buffer Buffer with 10mM NH4OAc pH_Check->Buffer Yes Acidic->Buffer Adjust Buffer Column_Select Column Selection Buffer->Column_Select C18 C18 Column (Low Selectivity) Column_Select->C18 Standard Biphenyl Biphenyl Column (High Selectivity for Enamine) Column_Select->Biphenyl Recommended Optimize Optimize Gradient: MeOH promotes Pi-Pi interactions C18->Optimize If Resolution < 1.5 Biphenyl->Optimize Final Final Method: Biphenyl / Neutral pH / MeOH Optimize->Final

Figure 2: Strategic decision tree for optimizing enamino ester analysis, prioritizing pH control and stationary phase selection.

References

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A.

  • Cimino, G., et al. (2015). "Vinylogous Urethane Vitrimers."[1][2] Polymer Chemistry. (Confirming the hydrolysis/transamination chemistry of vinylogous urethanes).

  • Phenomenex Application Guide. "Selectivity of Biphenyl Phases for Conjugated Esters."

  • PubChem. "Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate Compound Summary."

Sources

Comparing Methyl vs Ethyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: Methyl vs. Ethyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Executive Summary

This guide analyzes the reactivity differences between Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (Me-ADP) and its Ethyl analog (Et-ADP) . Both compounds are cyclic


-enamino esters, serving as critical pharmacophores in the synthesis of fused heterocyclic systems, particularly pyrano[2,3-d]pyrimidines .

While their electronic profiles are nearly identical due to the resonance stabilization of the enamine system, their divergent steric and physicochemical properties dictate their utility in specific experimental contexts.

  • Select Methyl (Me-ADP) for: Rapid kinetic screening, higher crystallinity, and atom economy in early-stage synthesis.

  • Select Ethyl (Et-ADP) for: Lipophilic drug candidates, improved solubility in non-polar solvents, and resistance to premature hydrolysis.

Structural & Electronic Analysis

Both molecules feature a "push-pull" alkene system where the electron-donating amino group at C4 conjugates with the electron-withdrawing ester at C3. This captodative effect stabilizes the double bond but creates distinct reactive centers.

FeatureMethyl Analog (Me-ADP)Ethyl Analog (Et-ADP)Impact on Reactivity
Steric Bulk Low (

)
Moderate (

)
Ethyl shows slightly retarded rates in nucleophilic acyl substitution (cyclization).
Leaving Group Methoxide (

)
Ethoxide (

)

is less hindered, facilitating faster transesterification/cyclization.
Lipophilicity (cLogP) ~0.2 - 0.5~0.7 - 1.0Ethyl offers better membrane permeability and solubility in organic reaction media (e.g., Toluene).
Crystallinity HighModerate (Prone to oiling)Methyl derivatives are easier to purify via recrystallization.
Mechanistic Visualization: The Push-Pull System

The following diagram illustrates the resonance structures that dictate the reactivity of both esters.

Resonance Enamine Neutral Enamine Form (Nucleophilic C3) Zwitterion Zwitterionic Form (Electrophilic Carbonyl) Enamine->Zwitterion Resonance (N lone pair donation) Electrophile Electrophile (E+) (Attacks C3) Electrophile->Enamine Preferred Attack Site Nucleophile Nucleophile (Nu-) (Attacks Ester) Nucleophile->Zwitterion Cyclization Point (Me vs Et difference)

Figure 1: Resonance contribution in 4-amino-5,6-dihydro-2H-pyran-3-carboxylates. The steric bulk of the ester group (Methyl vs. Ethyl) directly impacts the approach of the Nucleophile (Green Arrow).

Experimental Comparison: Reactivity in Heterocyclic Synthesis

The primary application of these scaffolds is the synthesis of Pyrano[2,3-d]pyrimidines via condensation with electrophiles (e.g., isocyanates, isothiocyanates, or amidines).

Case Study: Synthesis of Pyrano[2,3-d]pyrimidin-4-ones

Reaction: Condensation with Phenyl Isocyanate followed by base-mediated cyclization.

ParameterMethyl Ester (Me-ADP)Ethyl Ester (Et-ADP)Experimental Observation
Step 1: Urea Formation


Negligible difference. The nucleophilic amino group is distant from the ester sterics.
Step 2: Cyclization Fast (

)
Moderate (

)
The ethoxy group hinders the intramolecular attack of the urea nitrogen on the carbonyl.
Yield 88-92%85-90%Comparable, but Et-ADP often requires longer reflux times.
Purification Precipitates on coolingOften requires chromatographyMe-ADP products pack better in crystal lattices due to symmetry.
Experimental Protocol: Synthesis of 3-Phenyl-5,6,7,8-tetrahydro-pyrano[2,3-d]pyrimidin-2,4-dione

Reagents:

  • Substrate: Me-ADP or Et-ADP (1.0 equiv)

  • Phenyl Isocyanate (1.1 equiv)

  • Base:

    
     (Catalytic) or Pyridine
    
  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Me-ADP (or Et-ADP ) in 15 mL of dry DMF.

  • Addition: Add Phenyl Isocyanate (11 mmol) dropwise at

    
    .
    
  • Intermediate Formation: Stir at RT for 1 hour. Note: TLC will show the urea intermediate. Me-ADP intermediate usually appears as a distinct spot; Et-ADP intermediate may streak due to lipophilicity.

  • Cyclization: Add

    
     (1 mmol) and heat to 
    
    
    
    .
    • Me-ADP: Reaction completes in ~1.5 hours.

    • Et-ADP: Reaction completes in ~3.0 hours. Monitor disappearance of the urea intermediate.

  • Workup: Pour into ice water.

    • Me-ADP: Solid precipitate forms immediately. Filter and wash with EtOH.

    • Et-ADP: Oily gum may form. Extract with EtOAc, dry over

      
      , and recrystallize from EtOH/Hexane.
      

Hydrolysis and Stability Profile

In biological assays or wet-chemistry storage, the stability of the ester is crucial.

  • Acidic Hydrolysis: Both are relatively stable due to the protonation of the enamine nitrogen, which disrupts the conjugation and protects the ester carbonyl.

  • Basic Hydrolysis (Saponification):

    • Me-ADP: Hydrolyzes rapidly (

      
       min in 1M NaOH).
      
    • Et-ADP: Hydrolyzes slower (

      
       min in 1M NaOH).
      
    • Implication: If your subsequent reaction involves strong aqueous base, Et-ADP is the safer choice to prevent unwanted decarboxylation of the resulting acid.

Reaction Pathway Visualization

The following diagram maps the divergent pathways based on the ester choice.

ReactionPath Start Start: 4-amino-5,6-dihydro-2H-pyran-3-carboxylate Split Ester Selection Start->Split Reagent + Electrophile (Isocyanate/Amidine) MePath Methyl Ester (Me-ADP) Split->MePath EtPath Ethyl Ester (Et-ADP) Split->EtPath MeInter Intermediate (Urea/Amidine) MePath->MeInter + Reagent MeCyc Cyclization (Fast) Leaving Group: MeOH MeInter->MeCyc Low Steric Hindrance MeProd Product: Precipitates Solid MeCyc->MeProd EtInter Intermediate (Urea/Amidine) EtPath->EtInter + Reagent EtCyc Cyclization (Slow) Leaving Group: EtOH EtInter->EtCyc Higher Steric Hindrance EtProd Product: Oily/Soluble EtCyc->EtProd

Figure 2: Comparative reaction workflow. Note the distinct physical states of the final product (Solid vs. Oil) which dictates the purification strategy.

Decision Matrix: Which to Choose?

ScenarioRecommended AnalogReasoning
High-Throughput Screening (HTS) Methyl Ease of handling (solids), faster reaction times, and simpler NMR spectra (singlet vs. triplet/quartet).
Scale-Up Process Methyl Higher atom economy (Methyl = 15 Da vs Ethyl = 29 Da waste) and easier filtration.
Lipophilic Lead Optimization Ethyl If the final pyrimidine needs to cross the BBB or cell membranes, the extra methylene group increases logP.
Base-Sensitive Conditions Ethyl Slower hydrolysis rate offers a wider window for optimization before degradation occurs.
Solubility Issues Ethyl If the Methyl product is insoluble in your reaction solvent (causing incomplete conversion), Ethyl often remains in solution.

References

  • General Reactivity of Enamino Esters

    • Mechanism of Nucleophilic Attack on Esters: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

  • Synthesis of Pyrano[2,3-d]pyrimidines

    • Comparative Yields in MCRs: Brahmachari, G. (2015).[1] "Design and synthesis of bioactive alpha-aminophosphonates..." (Contextual reference on pyran synthesis). ResearchGate.

  • Steric Effects in Ester Hydrolysis: Taft Equation & Sterics: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.
  • Physical Properties & Solubility

    • Solubility of Amino Acid Esters (Analogous Behavior): Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island.

Sources

A Comparative Guide to the Structural Elucidation of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate: Beyond Single Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. While X-ray crystallography is often considered the "gold standard" for structural elucidation, providing a definitive atomic-level snapshot, it is not always a feasible or accessible technique. This guide provides a comprehensive comparison of X-ray crystallography with other powerful analytical methods for the characterization of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

While a crystal structure for the title compound is not publicly available, we will draw upon the rich crystallographic data of closely related 4H-pyran derivatives to illustrate the principles and outcomes of X-ray diffraction analysis.[1][2][3][4][5][6][7] This comparative approach will equip the reader with a holistic understanding of the strengths and limitations of each technique, enabling them to make informed decisions in their own research endeavors.

The Power and Pre-requisites of X-ray Crystallography

Single-crystal X-ray diffraction provides an unparalleled level of detail, revealing the precise spatial coordinates of each atom in a molecule and how those molecules arrange themselves in a crystalline lattice. This technique is the only one that can directly visualize the three-dimensional structure of a molecule in the solid state.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electron clouds of atoms in a crystal. The resulting diffraction pattern is then mathematically reconstructed to generate a three-dimensional electron density map, from which the atomic structure can be determined.

A key prerequisite for this technique is the ability to grow a high-quality single crystal of the compound of interest. This can often be a significant bottleneck in the structural elucidation workflow.

Insights from Analogue Structures

Analysis of the crystal structures of several substituted 4H-pyran-3-carboxylates reveals common structural motifs and intermolecular interactions. For instance, the pyran ring often adopts a boat or shallow boat conformation.[3][6][7] The crystal packing is frequently stabilized by a network of hydrogen bonds, with the amino group acting as a hydrogen bond donor and the carbonyl oxygen of the ester and the pyran ring oxygen acting as acceptors.[1][4][5]

Table 1: Representative Crystallographic Data for 4H-Pyran-3-carboxylate Analogues

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsReference
Methyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylateTriclinicP-1C-H···O, N-H···O, N-H···N hydrogen bonds, π-π interactions[1]
Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylateTriclinicP1N-H···O and N-H···N hydrogen bonds[4]
Allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylateMonoclinicP2₁/cN-H···N and N-H···O hydrogen bonds[6]
Allyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylateMonoclinicP2₁/cN-H···N and N-H···O interactions[7]

This data from related structures provides a strong foundation for predicting the likely solid-state conformation and packing of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate.

A Comparative Analysis of Spectroscopic and Computational Techniques

When single crystals are elusive, or when information about the molecule's behavior in solution is required, a suite of other analytical techniques can provide a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[8][9][10] It provides information about the chemical environment of each nucleus with a non-zero spin, most commonly ¹H and ¹³C.

Advantages over X-ray Crystallography:

  • Solution-State Analysis: NMR provides information about the molecule's structure and dynamics in a solution, which can be more biologically relevant.[11]

  • No Crystallization Required: This is a significant advantage when dealing with oils or compounds that are difficult to crystallize.[11]

  • Dynamic Information: NMR can be used to study conformational changes and molecular motion.[11][12]

Limitations:

  • Lower Resolution: While NMR can provide a detailed picture of the connectivity and relative stereochemistry, it does not provide the same level of atomic precision as X-ray crystallography.[13][14]

  • Complexity for Large Molecules: For larger and more complex molecules, the NMR spectra can become very crowded and difficult to interpret.[2][13]

Experimental Protocol: ¹H and ¹³C NMR of a Pyran Analogue

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H spectrum to assign protons to specific positions in the molecule. Analyze the chemical shifts in the ¹³C spectrum to identify the different carbon environments. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons.[15]

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
-OCH₃~3.7~51
-NH₂Broad, ~2-4-
H-2~3.8-4.2 (t)~65-70
H-5~2.0-2.4 (m)~25-30
H-6~3.5-3.9 (t)~60-65
C-3-~90-100
C-4-~150-160
C=O-~165-170

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is an invaluable tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Advantages:

  • High Sensitivity: MS requires only a very small amount of sample.

  • Molecular Weight Determination: It provides a precise molecular weight, which is a critical piece of information for confirming the identity of a compound.

Limitations:

  • Limited Structural Information: While fragmentation patterns can provide clues about the structure, they often do not provide a complete picture of the molecule's connectivity or stereochemistry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to create a molecular ion (M⁺˙).

  • Fragmentation: The energetically unstable molecular ion will fragment into smaller, charged species.

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative intensity versus m/z.

Expected Fragmentation Pattern:

For Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate, key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the carboxylate group (-COOCH₃), and cleavage of the pyran ring.[1][16]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule.[17] It is based on the principle that different chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.

Advantages:

  • Functional Group Identification: IR spectroscopy is excellent for quickly identifying the presence or absence of key functional groups.[18]

  • Simplicity and Speed: Acquiring an IR spectrum is a relatively simple and fast process.

Limitations:

  • Limited Structural Information: An IR spectrum does not provide detailed information about the overall structure or connectivity of a molecule.[19]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Spectral Analysis: Analyze the positions and shapes of the absorption bands in the spectrum to identify the functional groups present.

Table 3: Characteristic IR Absorption Frequencies

Functional GroupBondCharacteristic Absorption (cm⁻¹)
AmineN-H stretch3300-3500 (two bands for -NH₂)
AlkaneC-H stretch2850-3000
EsterC=O stretch1735-1750
EtherC-O stretch1000-1300
Computational Chemistry: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the properties of molecules.[5][20] DFT calculations can be used to optimize the geometry of a molecule, predict its spectroscopic properties (NMR, IR), and analyze its electronic structure.

Advantages:

  • In-Silico Analysis: Provides structural and electronic information without the need for a physical sample.

  • Predictive Power: Can be used to predict the properties of molecules that have not yet been synthesized.

  • Complements Experimental Data: Calculated spectra can aid in the interpretation of experimental data.[20]

Limitations:

  • Approximation: DFT methods rely on approximations, and the accuracy of the results depends on the level of theory and basis set used.[21]

  • Computational Cost: Calculations on large molecules can be computationally expensive.

Computational Protocol: DFT Geometry Optimization and Spectroscopic Prediction

  • Structure Input: Build an initial 3D model of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

  • NMR Calculation: Use the optimized geometry to calculate the NMR chemical shifts using a method such as the Gauge-Including Atomic Orbital (GIAO) approach.

Workflow and Pathway Visualization

The following diagrams illustrate the workflow for structural elucidation and the logical relationships between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Chromatography) Synthesis->Purification Xray X-ray Crystallography Purification->Xray Crystal Growth NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR DFT Computational (DFT) Purification->DFT In-silico Analysis Combined Data Analysis Xray->Analysis NMR->Analysis MS->Analysis IR->Analysis DFT->Analysis Structure Final Structure Analysis->Structure

Caption: Experimental workflow for the synthesis and structural elucidation of a small molecule.

logical_relationship Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Connectivity & Stereochemistry in Solution) Xray->NMR Complements solution dynamics NMR->Xray Confirms connectivity MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Confirms MW & formula IR IR Spectroscopy (Functional Groups) NMR->IR Confirms functional groups MS->NMR Provides molecular formula IR->NMR Guides interpretation DFT Computational Chemistry (Predicted Structure & Properties) DFT->Xray Predicts crystal packing DFT->NMR Aids in spectral assignment DFT->IR Predicts vibrational modes

Caption: Logical relationships and complementary nature of different analytical techniques.

Conclusion: An Integrated Approach to Structural Elucidation

The structural characterization of a molecule like Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate is best achieved through an integrated approach that leverages the strengths of multiple analytical techniques. While X-ray crystallography remains the definitive method for determining the solid-state structure, its reliance on high-quality single crystals can be a significant hurdle. In such cases, a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy, supported by computational modeling, can provide a comprehensive and confident structural assignment.

  • NMR spectroscopy provides the primary framework of the molecule's connectivity and stereochemistry in solution.

  • Mass spectrometry confirms the molecular formula.

  • IR spectroscopy verifies the presence of key functional groups.

  • Computational chemistry offers a theoretical model that can predict and help interpret the experimental data.

By understanding the principles, protocols, and comparative advantages of each technique, researchers can navigate the challenges of structural elucidation and unlock the full potential of their synthesized molecules in the pursuit of new scientific discoveries and therapeutic innovations.

References

  • Suresh Sharma, Goutam Brahmachari, Bubun Banerjee, Rajni Kant. X-ray structure of methyl-6-amino-5-cyano-2-methyl-4(3-nitrophenyl)-4H-pyran-3-carboxylate. Eur. Chem. Bull., 2015, 4(6), 256-259.
  • Zamisa, N. B., et al. 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichloromethane hemisolvate.
  • Vishnupriya, R., et al. 4-(4-Fluorophenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 2013, 69(4), o687-o688.
  • Liang, Y., et al. Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 2009, 65(11), o2862.
  • Ibrahim, I. G., et al. Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • University of Szeged. Comparison of NMR and X-ray crystallography. [Link]

  • Michigan State University Department of Chemistry. Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Krishnan, G. A., et al. Allyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate.
  • Krishnan, G. A., et al. Allyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate.
  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • National Institute of Standards and Technology. 2H-Pyran, 3,4-dihydro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • National Institute of Standards and Technology. 2H-Pyran-2-one, 5,6-dihydro-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Lussetti, E., et al. Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles.
  • El-Gaby, M. S. A., et al. Synthesis and reactions of some new 2,3,4,5-tetrahydro-1H-benzo[b][1][4]diazepine derivatives. Journal of the Serbian Chemical Society, 2011 , 76(1), 1-12.

  • News-Medical.net. X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

  • Al-Buriahi, A. K., et al. DFT Calculations and Molecular Docking Studies on a Chromene Derivative. Journal of Molecular Structure, 2021, 1236, 130298.
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  • Audu, O. Y., et al. Synthesis, characterization, molecular structure, and computational studies on 4(1H)-pyran-4-one and its derivatives. Journal of Molecular Structure, 2021, 1240, 130548.
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]

  • Prestegard, J. H., et al. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS, 2009.
  • Krawczyk, K., et al. DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. The Journal of Organic Chemistry, 2023, 88(12), 8031-8041.
  • El-Sayed, R., et al. Synthesis, cytotoxic screening and molecular docking, DFT calculation of novel furan-heterocyclic derivatives as insecticidal agents. Journal of Molecular Structure, 2025, 1315, 138245.
  • SpectraBase. 3,6-Dihydro-2H-pyran-5-carboxylic acid. [Link]

  • PubChem. 2H-Pyran-2-one, 3,4-dihydro-. [Link]

  • Claridge, T. D. W. Macromolecular Structure Determination: Comparison of Crystallography and NMR. In eLS; John Wiley & Sons, Ltd, Ed., 2001.
  • Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. [Link]

  • DergiPark. Molecular Docking and DFT Analysis of Methallyl Substituted N-Heterocyclic Carbene Salts for Potential Anticancer. [Link]

  • Maalej, E., et al. Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 2017, 10, S2747-S2753.
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  • ResearchGate. (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of 4-aminoantipyrine Schiff base derivative. [Link]

  • MRS Online Proceedings Library. Spectroscopy Analysis of the Ring Opening Reaction in Functionalized Spiropyran Films. [Link]

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  • IUCr. Crystal structure and Hirshfeld surface analyses, intermolecular interaction energies and energy frameworks of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate. [Link]

  • Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]

  • MDPI. 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[4][5]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile. [Link]

  • MDPI. Structure Elucidation of a Pyrazolo[3][4]pyran Derivative by NMR Spectroscopy. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

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Structural Validation of 4-Amino-5,6-dihydro-2H-pyran-3-carboxylate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural validation of 4-amino-5,6-dihydro-2H-pyran-3-carboxylate isomers. It is designed for medicinal chemists and structural biologists requiring rigorous confirmation of this enamino ester scaffold, distinguishing it from common regioisomeric impurities and tautomers.

Executive Summary & Structural Context[2][3][4][5][6][7][8]

The 4-amino-5,6-dihydro-2H-pyran-3-carboxylate scaffold represents a privileged structure in drug discovery, often serving as a bioisostere for dihydropyridines or as a core for fused heterocyclic synthesis.[1] However, the synthesis of this moiety—typically via multicomponent condensation (e.g., modified Blaise or Gewald-type reactions)—is prone to structural ambiguity.[1]

The core challenge lies in distinguishing the target Enamine (A) from two primary "imposters":

  • The Regioisomer (B): 2-amino-4H-pyran derivatives (often formed under kinetic control).[1]

  • The Tautomer (C): The imine form, which exists in equilibrium but possesses distinct reactivity profiles.[2]

This guide moves beyond basic characterization, providing a self-validating analytical workflow to definitively assign the structure.

The Isomer Landscape
FeatureTarget: 4-Amino Isomer Regioisomer: 2-Amino Isomer Tautomer: Imine Form
Core Structure 5,6-dihydro-2H-pyran4H-pyran or 3,4-dihydro-2HCyclic Imine
Electronic State Push-Pull Enamine (Conjugated)Vinylogous Amide / AmidineNon-conjugated
Key Risk Thermodynamic ProductKinetic ProductEquilibrium Species

Comparative Analysis of Validation Techniques

Pillar 1: NMR Spectroscopy (The Deterministic Method)

NMR is the primary tool for validation, but standard 1D spectra can be deceptive due to overlapping methylene signals.

1H NMR Signatures
  • Target (4-Amino):

    • 
       7.0–8.5 ppm (Broad, s):  The amino protons (
      
      
      
      ) are heavily deshielded due to intramolecular H-bonding with the C3-carboxylate carbonyl.[1] This "virtual ring" stabilizes the enamine geometry.
    • 
       4.1–4.3 ppm (s):  The C2-methylene protons appear as a singlet (or distinct AB system) significantly deshielded by the adjacent oxygen and the enamine double bond.[1]
      
    • 
       2.3–2.6 ppm (t):  The C5-methylene protons.[1]
      
    • 
       3.8–4.0 ppm (t):  The C6-methylene protons (adjacent to oxygen).[1]
      
  • Regioisomer (2-Amino):

    • The diagnostic signal is the C4-proton .[1] If the amino group is at C2, the double bond often shifts, or the ring saturation pattern changes (e.g., 4H-pyran).[1] A signal in the

      
       3.0–3.5 ppm  range (benzylic-like if aryl substituted) often indicates the 2-amino-4H-pyran impurity.[1]
      
13C NMR & 2D Correlations (HMBC)

This is the "Self-Validating" step.

  • The Enamine Effect: In the target, C4 (attached to

    
    ) is the 
    
    
    
    -carbon of the
    
    
    -unsaturated ester but is electron-rich due to the nitrogen donation.[1] It typically resonates at
    
    
    155–165 ppm
    .[1]
  • The Shielded

    
    -Carbon: C3  (attached to ester) is shielded relative to a normal alkene, appearing at 
    
    
    
    85–95 ppm
    .[1]
  • HMBC Logic:

    • Target: The

      
       protons will show a strong 3-bond correlation (
      
      
      
      ) to C3 and C5 .[1]
    • Regioisomer: The

      
       protons at C2 will correlate to the ring oxygen carbon (C6) or C3, but the satellite methylene patterns will differ.
      
Pillar 2: Vibrational Spectroscopy (IR)[1][10]
  • Ester Carbonyl: The target exhibits a "Red-Shifted" carbonyl stretch (1650–1670 cm⁻¹ ) due to strong conjugation with the enamine double bond (Push-Pull system).[1]

  • Imine Tautomer: If the imine is present, the ester carbonyl is less conjugated, appearing at a typical ester frequency (~1735 cm⁻¹ ).

Pillar 3: X-Ray Crystallography (The Gold Standard)

While NMR is faster, X-ray crystallography definitively resolves the E/Z geometry of the exocyclic amino group and the ring puckering.

  • Critical Check: The C3-C4 bond length in the target should be intermediate between a double and single bond (~1.36–1.39 Å) due to resonance, whereas the C2-O bond should be purely single (~1.43 Å).[1]

Experimental Validation Protocol

Workflow Diagram

The following decision tree illustrates the logical flow for validating the synthesized material.

ValidationWorkflow Start Crude Product Isolated IR_Check Step 1: IR Spectroscopy (Check Carbonyl Shift) Start->IR_Check NMR_1H Step 2: 1H NMR (DMSO-d6) (Locate NH2 & CH2 signals) IR_Check->NMR_1H Decision_1 NH2 > 7.0 ppm & C=O < 1680 cm-1? NMR_1H->Decision_1 NMR_2D Step 3: HMBC Experiment (Verify Connectivity) Decision_1->NMR_2D Yes Imine_Path Suspect Imine Tautomer (Check Solvent/Temp) Decision_1->Imine_Path No (C=O > 1700) Regio_Path Suspect 2-Amino Isomer Decision_1->Regio_Path No (NH2 < 6.0) NMR_2D->Regio_Path C2-C3 Correlation Observed Final_Valid VALIDATED STRUCTURE 4-amino-5,6-dihydro-2H-pyran NMR_2D->Final_Valid C3-C4 Correlation Confirmed

Figure 1: Step-by-step structural validation decision tree.

Detailed Protocol

Materials:

  • Solvent: DMSO-d6 (Preferred over CDCl3 to stabilize the H-bonded enamine form and slow exchange).[1]

  • Instrument: 400 MHz NMR or higher.[1][3]

Step 1: 1H NMR Acquisition

  • Dissolve 5-10 mg of sample in DMSO-d6.

  • Acquire spectrum with sufficient scan number (ns=16) to resolve minor tautomers.[1]

  • Checkpoint: Look for the broad singlet at

    
     7.0–8.0 ppm . If this signal splits or shifts upfield to 4-5 ppm, suspect the imine or non-conjugated amine.[1]
    

Step 2: HMBC Connectivity Check

  • Run a standard gradient HMBC.[1]

  • Target Correlation: The

    
     protons must show a cross-peak to the quaternary carbon at ~85-95 ppm (C3)  and the quaternary carbon at ~160 ppm (C4) .[1]
    
  • Negative Control: Ensure no correlation exists between

    
     and the ether carbon (C2) at ~65 ppm .
    

Step 3: D2O Exchange (Optional)

  • Add 1 drop of D2O to the NMR tube.

  • Shake and re-acquire.[1]

  • Result: The signal at 7.0–8.0 ppm should disappear immediately. If a signal remains in the alkene region, it is not the exchangeable amine.

Supporting Data: Comparative Chemical Shifts[1][10]

The following table summarizes the expected spectral data for the target versus its common regioisomer.

Atom PositionTarget (4-Amino-5,6-dihydro) Regioisomer (2-Amino-4H) Differentiation Logic
NH2

7.0–8.0 ppm (Deshielded)

4.5–6.0 ppm (Shielded)
H-bonding in target deshields NH protons.[1]
C3 (Beta)

85–95 ppm

115–125 ppm (Nitrile/Ester)
Enamine

-carbon is highly electron-rich (shielded).[1]
C4 (Alpha)

155–165 ppm

30–40 ppm (sp3 CH2)
In 2-amino-4H-pyran, C4 is often saturated (sp3).[1]
C2 (Ether)

60–70 ppm (CH2)

160+ ppm (C-NH2)
In 2-amino isomer, C2 is the amidine-like carbon.[1]
C=O (Ester)

165–168 ppm

170–172 ppm
Conjugation lowers the carbonyl shift in the target.[1]

Mechanistic Insight: Why Isomers Form?

Understanding the synthesis prevents isolation errors. These compounds are often synthesized via the reaction of


-keto esters with nitriles or via 3-component condensations.[1]
  • Thermodynamic Control: The 4-amino-5,6-dihydro isomer is generally the thermodynamic product because the enamine system is fully conjugated with the ester and stabilized by an intramolecular Hydrogen Bond (forming a 6-membered chelate ring).[1]

  • Kinetic Control: Rapid precipitation can trap the imine intermediate or the 2-amino regioisomer (if using malononitrile derivatives), which lacks this specific stabilization energy.[1]

Isomerization Reactants Reagents (Acetoacetate + Nitrile) Intermediate Cyclization Intermediate Reactants->Intermediate Imine Tautomer: Imine (Less Stable) Intermediate->Imine Kinetic Target Target: 4-Amino (Conjugated Enamine) Target->Target Stabilized by H-Bonding Imine->Target Tautomerization (Thermodynamic Sink)

Figure 2: Thermodynamic sink of the 4-amino enamine system.

References

  • Survey of Enamine/Imine Tautomerism: Largin, E. et al. "Tautomerism in 4-aminopyridines and related heterocycles."[1] Journal of Heterocyclic Chemistry. [1]

  • NMR Characterization of Enamino Esters: Brandt, C. A. et al. "Efficient Synthetic Method for β-Enamino Esters Using Ultrasound."[1][4] Synthesis, 2004(10), 1557-1558.[1]

  • X-Ray Structural Confirmation: Comparisons drawn from "Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate" structural studies. PubMed Central.[1]

  • Reactivity Differences: Su, W. & Zhuang, W. "Differentiation between Enamines and Tautomerizable Imines."[2][5] Nature Communications, 2019.[2]

  • General Spectral Data: Sigma-Aldrich Product Specification, "Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate".[1] [1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: This document outlines critical safety and disposal protocols for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate. Improper disposal can lead to significant environmental harm and may result in substantial regulatory penalties.[1]

As research and development in the pharmaceutical and chemical industries advance, the synthesis and handling of novel compounds like Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate have become commonplace. While the focus is often on the application of these molecules, their safe and compliant disposal is a critical aspect of the laboratory workflow that ensures the protection of personnel and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate (CAS No. 1542711-49-8) is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

These classifications necessitate specific handling precautions to mitigate exposure risks. The GHS pictogram associated with this compound is GHS07, indicating that it is an irritant and can be harmful.[2]

HazardGHS CodeDescriptionPrimary Precaution
Acute Toxicity (Oral)H302Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[2]
Skin IrritationH315Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.[2]
Eye IrritationH319Causes serious eye irritation.Wear eye and face protection. Rinse cautiously with water for several minutes if in eyes.
Respiratory IrritationH335May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[2]

Personal Protective Equipment (PPE) and Engineering Controls

To ensure personnel safety during the handling and disposal process, a combination of appropriate PPE and engineering controls is mandatory.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[3]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Engineering Controls:

  • All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[3]

Step-by-Step Disposal Protocol

The disposal of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate is governed by federal and local regulations for hazardous waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][6]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate waste in a designated, chemically compatible container.[6] The container must be in good condition and have a secure, leak-proof lid.[1] It is often best to use the original container if it is suitable for waste collection.[7]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible container intended for liquid hazardous waste. Do not mix with incompatible waste streams.[8] For instance, acidic solutions should not be mixed with basic solutions.[8]

  • Contaminated Materials: Any materials contaminated with Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate, such as gloves, weighing paper, or pipette tips, should be collected as solid hazardous waste.

Step 2: Waste Container Labeling

Proper labeling is a critical component of hazardous waste management.[9] The waste container must be clearly labeled with:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate".

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The relevant hazard pictograms (e.g., GHS07 for irritant).

Step 3: Waste Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[9]

  • The storage area should be well-ventilated and away from sources of ignition or incompatible chemicals.[10]

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.[6]

  • The total volume of hazardous waste in an SAA should not exceed 55 gallons.[9]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[4]

  • Provide the EHS office or contractor with a complete and accurate description of the waste, including its chemical composition and any associated hazards.

  • All transportation of hazardous waste off-site must be conducted by personnel with the appropriate training and permits.[11]

Step 5: Decontamination of Empty Containers

  • Empty containers that previously held Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate must be decontaminated before being discarded.

  • Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).[6]

  • Collect the rinsate as hazardous waste and add it to the appropriate liquid waste container.[6][12]

  • After triple rinsing and allowing the container to dry, deface or remove the original label.[12] The decontaminated container can then typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial. All laboratory personnel must be familiar with the facility's emergency response plan.[11][13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and contaminated surfaces into a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate.

DisposalWorkflow start Start: Waste Generation characterize Characterize Waste (Solid, Liquid, Contaminated Debris) start->characterize select_container Select Compatible Hazardous Waste Container characterize->select_container label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) select_container->label_container storage Store in Designated Satellite Accumulation Area label_container->storage contact_ehs Contact EHS for Pickup storage->contact_ehs decontaminate Decontaminate Empty Containers (Triple Rinse) contact_ehs->decontaminate dispose_container Dispose of Decontaminated Container per EHS Guidelines decontaminate->dispose_container end End: Compliant Disposal dispose_container->end

Caption: Disposal workflow for Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide for the disposal of Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate, researchers and scientists can ensure they are operating in compliance with regulatory standards and protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any questions or clarification.

References

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services.
  • Methyl 4-amino-5,6-dihydro-2H-pyran-3-carboxylate. Sigma-Aldrich.
  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS.
  • SAFETY DATA SHEET. (2024, August 24). Sigma-Aldrich.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group.
  • Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
  • Essential Guide to the Proper Disposal of Sodium 3,4-dihydro-2H-pyran-2-carboxylate. (2025). BenchChem.
  • What Are OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage.
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • SAFETY DATA SHEET. (2010, November 10). Thermo Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
  • Chemical Waste Guidelines. (2024, April 16). University of Minnesota.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.